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  • Product: 2-Ethoxy-5-methylbenzeneacetic acid
  • CAS: 383133-92-4

Core Science & Biosynthesis

Foundational

What are the properties of 2-Ethoxy-5-methylbenzeneacetic acid?

2-Ethoxy-5-methylbenzeneacetic Acid: A Comprehensive Technical Guide on Synthesis, Properties, and Analytical Validation Executive Summary Phenylacetic acid derivatives are highly privileged scaffolds in modern drug disc...

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Author: BenchChem Technical Support Team. Date: April 2026

2-Ethoxy-5-methylbenzeneacetic Acid: A Comprehensive Technical Guide on Synthesis, Properties, and Analytical Validation

Executive Summary

Phenylacetic acid derivatives are highly privileged scaffolds in modern drug discovery, frequently serving as critical building blocks for non-steroidal anti-inflammatory drugs (NSAIDs), peroxisome proliferator-activated receptor (PPAR) agonists, and specific enzyme inhibitors. 2-Ethoxy-5-methylbenzeneacetic acid (CAS: 383133-92-4) is a highly functionalized intermediate characterized by an electron-donating ethoxy group and a para-positioned methyl group relative to the acetic acid moiety.

This whitepaper provides an authoritative, in-depth analysis of the physicochemical properties, scalable synthetic methodologies, and analytical validation logic required to utilize this compound in advanced pharmaceutical development.

Physicochemical Properties

Understanding the fundamental properties of 2-Ethoxy-5-methylbenzeneacetic acid is critical for predicting its behavior in biphasic reaction systems and downstream formulation. The quantitative data is summarized below for rapid reference[1].

PropertyValueStructural Implication
Chemical Name 2-Ethoxy-5-methylbenzeneacetic acidCore phenylacetic acid scaffold with ortho/meta substitutions.
CAS Number 383133-92-4Unique registry identifier[2].
Molecular Formula C₁₁H₁₄O₃Defines stoichiometric mass balances[2].
Molecular Weight 194.23 g/mol Standard molar mass for yield calculations[1].
Exact Mass 194.0943 g/mol Target mass for high-resolution LC-MS validation[1].
Rotatable Bonds 4Indicates moderate conformational flexibility[1].
H-Bond Donors 1Carboxylic acid (-OH) available for salt formation.
H-Bond Acceptors 3Carboxylic oxygen atoms and the ethoxy ether oxygen.

Retrosynthetic Analysis & Pathway Selection

When designing a scalable route to 2-Ethoxy-5-methylbenzeneacetic acid, chemists typically evaluate two primary functionalization strategies for the aromatic ring:

  • The Willgerodt-Kindler Pathway: This classical approach converts an acetophenone derivative (e.g., 2-ethoxy-5-methylacetophenone) into a thioamide using elemental sulfur and an amine (such as morpholine), followed by hydrolysis to the corresponding carboxylic acid[3]. While historically significant, this reaction often requires high temperatures, generates complex mixtures, and relies on strict acid-base catalysis to optimize yields.

  • The Chloromethylation-Cyanation Pathway: A more scalable, highly regioselective approach utilizing the [4]. By starting with 4-methylphenetole, the strongly electron-donating ethoxy group directs the electrophilic attack exclusively to the ortho position (C2), as the para position is blocked by the methyl group.

Due to its superior atom economy and milder conditions, the Chloromethylation-Cyanation Pathway is the preferred industrial route.

Synthesis_Workflow SM 4-Methylphenetole (Starting Material) Step1 Step 1: Blanc Chloromethylation Reagents: (CH2O)n, HCl, ZnCl2 Mechanism: Electrophilic Aromatic Substitution SM->Step1 Int1 2-Chloromethyl-1-ethoxy-4-methylbenzene (Intermediate 1) Step1->Int1 IPC: GC-MS >95% Conversion Step2 Step 2: Phase-Transfer Cyanation Reagents: NaCN, TBAB, H2O/Toluene Mechanism: SN2 Nucleophilic Substitution Int1->Step2 Int2 2-Cyanomethyl-1-ethoxy-4-methylbenzene (Intermediate 2) Step2->Int2 IPC: IR Spectroscopy (~2250 cm⁻¹) Step3 Step 3: Alkaline Hydrolysis Reagents: NaOH, EtOH, then HCl Mechanism: Nitrile Hydration & Hydrolysis Int2->Step3 Product 2-Ethoxy-5-methylbenzeneacetic acid (Target API Intermediate) Step3->Product IPC: Ammonia Evolution Ceases

Caption: Retrosynthetic workflow for 2-Ethoxy-5-methylbenzeneacetic acid via chloromethylation.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocol is designed as a self-validating system . Each step includes built-in In-Process Controls (IPCs) to verify causality and reaction completion before proceeding.

Step 1: Regioselective Blanc Chloromethylation
  • Causality & Design Rationale: The reaction utilizes paraformaldehyde and hydrogen chloride gas. Zinc chloride (ZnCl₂) is introduced as a critical Lewis acid catalyst to protonate the formaldehyde carbonyl, generating a highly electrophilic (chloromethyl)oxonium or chlorocarbenium cation[4]. The ethoxy group on 4-methylphenetole activates the ring, driving the electrophile to the available ortho position[5].

  • Protocol:

    • Charge a jacketed reactor with 4-methylphenetole (1.0 eq), paraformaldehyde (1.5 eq), and anhydrous ZnCl₂ (0.5 eq) in glacial acetic acid.

    • Heat the suspension to 60°C under vigorous stirring.

    • Sparge anhydrous HCl gas through the mixture until absorption ceases.

  • Self-Validating Check (IPC): The reaction is complete when the heterogeneous paraformaldehyde suspension fully dissolves into a clear, biphasic liquid. Validate via GC-MS; the starting material peak must disappear, replaced by a single product peak at m/z ~184 (2-chloromethyl-1-ethoxy-4-methylbenzene).

Step 2: Phase-Transfer Catalyzed Cyanation
  • Causality & Design Rationale: Converting the benzylic chloride to a nitrile requires nucleophilic substitution (Sₙ2) using sodium cyanide (NaCN). Because NaCN is water-soluble and the organic chloride is not, a biphasic system (Toluene/Water) is used. Tetrabutylammonium bromide (TBAB) is employed as a phase-transfer catalyst to shuttle the cyanide anion into the organic layer, avoiding the need for highly toxic, polar aprotic solvents like DMF.

  • Protocol:

    • Dissolve the crude benzylic chloride from Step 1 in toluene.

    • In a separate vessel, prepare an aqueous solution of NaCN (1.2 eq) and TBAB (0.05 eq).

    • Combine the phases and reflux at 85°C for 6 hours under high-shear stirring.

  • Self-Validating Check (IPC): Extract an aliquot of the organic layer and perform FT-IR spectroscopy. The successful formation of 2-cyanomethyl-1-ethoxy-4-methylbenzene is validated by the appearance of a sharp, distinct C≡N stretching band at ~2250 cm⁻¹.

Step 3: Alkaline Hydrolysis to the Target Acid
  • Causality & Design Rationale: The nitrile intermediate must be hydrolyzed to the carboxylic acid. This is achieved via base-catalyzed hydration to an intermediate amide, followed by further hydrolysis to the carboxylate salt. The addition of ethanol acts as a co-solvent to maintain the solubility of the organic nitrile in the aqueous sodium hydroxide.

  • Protocol:

    • Add the crude nitrile to a 20% aqueous NaOH solution containing 30% ethanol by volume.

    • Reflux the mixture at 100°C for 12 hours.

    • Cool the mixture and acidify with 6M HCl until the pH reaches 2.0, precipitating the free acid.

  • Self-Validating Check (IPC): During reflux, monitor the headspace with wet red litmus paper. The hydrolysis of the amide intermediate releases ammonia gas (turning the paper blue). The reaction is validated as complete when ammonia evolution entirely ceases.

Analytical Validation Logic (Quality Control)

For the compound to be utilized as a pharmaceutical intermediate, the final batch must pass a rigorous, multi-tiered analytical validation workflow to confirm both purity and exact regiochemistry.

Analytical_Logic Crude Crude EMBAA Batch HPLC HPLC-UV Validate Purity >99% Crude->HPLC NMR 1H & 13C NMR Confirm Regiochemistry Crude->NMR MS LC-MS Confirm Mass (194.23) Crude->MS Release Validated API Intermediate HPLC->Release Pass NMR->Release Pass MS->Release Pass

Caption: Multi-tiered Quality Control workflow for validating the final EMBAA product.

  • HPLC-UV: Utilized to ensure the absence of unreacted starting materials or dimerized byproducts (e.g., diarylmethane derivatives, which are common side-products in Blanc chloromethylations[4]). Purity must exceed 99.0% (Area %).

  • Nuclear Magnetic Resonance (NMR): ¹H-NMR is critical for confirming the regiochemistry. The aromatic region should show exactly two singlet-like protons (or para-coupled doublets with a very small J value) if the substitution occurred correctly at the ortho position, confirming the 1,2,4,5-tetrasubstituted benzene ring pattern.

  • High-Resolution Mass Spectrometry (HRMS): Validates the exact mass of the synthesized target (Theoretical: 194.0943 g/mol )[1], ensuring no unexpected isotopic or halogenated impurities carried over from the chloromethylation step.

References

  • "Chloromethylation of Aromatic Compounds" - Sciencemadness.org -[Link]

  • "Recent advances in the Willgerodt–Kindler reaction" - ResearchGate -[Link]

  • "General Acid - Base Catalysis in the Willgerodt-Kindler Reaction" - BEC-UAC -[Link]

  • "Blanc chloromethylation" - Wikipedia - [Link]

Sources

Exploratory

2-Ethoxy-5-methylbenzeneacetic acid chemical structure and CAS number

An In-depth Technical Guide to 2-Ethoxy-5-methylbenzeneacetic Acid For Researchers, Scientists, and Drug Development Professionals Introduction 2-Ethoxy-5-methylbenzeneacetic acid is a substituted aromatic carboxylic aci...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 2-Ethoxy-5-methylbenzeneacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxy-5-methylbenzeneacetic acid is a substituted aromatic carboxylic acid. Its structure, featuring an ethoxy group and a methyl group on the phenyl ring attached to an acetic acid moiety, makes it a compound of interest in medicinal chemistry and organic synthesis. The strategic placement of these functional groups provides a scaffold that can be modified to interact with various biological targets. This guide offers a comprehensive overview of its chemical identity, a plausible synthetic route, its physicochemical properties, and a prospective look into its potential applications in drug discovery.

Chemical Structure and Identification

The foundational step in understanding any chemical entity is to ascertain its precise structure and unique identifiers.

  • Chemical Name: 2-Ethoxy-5-methylbenzeneacetic acid

  • CAS Number: 383133-92-4[1]

  • Molecular Formula: C₁₁H₁₄O₃

  • Molecular Weight: 194.23 g/mol

The structure consists of a benzene ring substituted with an ethoxy group at position 2, a methyl group at position 5, and an acetic acid group at position 1.

Chemical Structure:

Caption: Chemical structure of 2-Ethoxy-5-methylbenzeneacetic acid.

Synthesis Protocol: A Plausible Route

While specific literature detailing the synthesis of 2-Ethoxy-5-methylbenzeneacetic acid is not abundant, a rational and efficient synthesis can be proposed based on well-established organic chemistry transformations, particularly the Willgerodt-Kindler reaction followed by hydrolysis, or alternatively, through a multi-step process starting from a substituted toluene. A potential pathway is outlined below, starting from 2-hydroxy-5-methylacetophenone.

Experimental Workflow: A Proposed Multi-Step Synthesis

This protocol describes a logical sequence for the synthesis, emphasizing the causal relationships between the steps.

Step 1: Ethylation of 2-Hydroxy-5-methylacetophenone

  • Rationale: The initial step involves the protection of the phenolic hydroxyl group as an ether. An ethyl group is introduced via a Williamson ether synthesis, which is a robust and high-yielding reaction for this purpose.

  • Procedure:

    • To a solution of 2-hydroxy-5-methylacetophenone in a polar aprotic solvent such as acetone or DMF, add a slight excess of a base, typically potassium carbonate (K₂CO₃).

    • Stir the mixture at room temperature for 30 minutes to form the phenoxide.

    • Add ethyl iodide or ethyl bromide dropwise to the reaction mixture.

    • Heat the reaction to reflux and monitor its progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure.

    • Purify the resulting 2-ethoxy-5-methylacetophenone by column chromatography or distillation.

Step 2: Willgerodt-Kindler Reaction

  • Rationale: This reaction is a powerful method for converting an aryl alkyl ketone to a thioamide with the same number of carbon atoms. The reaction proceeds via a complex mechanism involving the migration of the carbonyl group.

  • Procedure:

    • In a flask equipped with a reflux condenser, mix 2-ethoxy-5-methylacetophenone with elemental sulfur and a high-boiling amine, such as morpholine.

    • Heat the mixture to reflux (typically around 130-150 °C) for several hours.

    • Monitor the reaction by TLC until the starting ketone is consumed.

    • Cool the reaction mixture and pour it into an excess of dilute hydrochloric acid to precipitate the thioamide.

    • Collect the solid by filtration, wash with water, and dry.

Step 3: Hydrolysis to 2-Ethoxy-5-methylbenzeneacetic acid

  • Rationale: The final step is the hydrolysis of the thioamide to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions.

  • Procedure:

    • Suspend the thioamide in an aqueous solution of a strong base, such as sodium hydroxide, or a strong acid, such as sulfuric acid.

    • Heat the mixture to reflux for several hours. The reaction can be monitored by observing the evolution of ammonia (if basic hydrolysis) or hydrogen sulfide (if acidic hydrolysis).

    • After completion, cool the reaction mixture.

    • If basic hydrolysis was used, acidify the solution with a strong acid (e.g., HCl) to a pH of 2-3 to precipitate the carboxylic acid.

    • Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 2-Ethoxy-5-methylbenzeneacetic acid.

Caption: Proposed synthetic workflow for 2-Ethoxy-5-methylbenzeneacetic acid.

Physicochemical Properties

PropertyPredicted/Estimated ValueSource/Method
Molecular Formula C₁₁H₁₄O₃-
Molecular Weight 194.23 g/mol -
Appearance White to off-white solidPredicted
Melting Point Not available-
Boiling Point Not available-
Solubility Soluble in organic solvents (e.g., ethanol, DMSO, DMF); sparingly soluble in water.Predicted
pKa ~4-5Estimated based on similar aromatic carboxylic acids
LogP ~2.5-3.0Estimated

Potential Applications in Drug Development

While 2-Ethoxy-5-methylbenzeneacetic acid itself is not a known therapeutic agent, its structural motifs are present in various biologically active molecules. This suggests its potential as a valuable building block in drug discovery.

As a Scaffold for Anti-inflammatory Agents

Many non-steroidal anti-inflammatory drugs (NSAIDs) are carboxylic acid derivatives. The phenoxyacetic acid scaffold, in particular, is a known pharmacophore. It is plausible that derivatives of 2-Ethoxy-5-methylbenzeneacetic acid could exhibit anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenase (COX).

Intermediate in the Synthesis of Complex Molecules

The carboxylic acid and the aromatic ring of 2-Ethoxy-5-methylbenzeneacetic acid are amenable to a wide range of chemical modifications. This makes it a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. For instance, the carboxylic acid can be converted to amides, esters, or other functional groups to explore structure-activity relationships (SAR) in a drug discovery program.

Analog for Bioisosteric Replacement

In medicinal chemistry, the principle of bioisosteric replacement is often used to optimize the properties of a lead compound. The ethoxy and methyl groups on the phenyl ring of this molecule can be varied to fine-tune its steric and electronic properties, as well as its metabolic stability and pharmacokinetic profile. The benzeneacetic acid core can serve as a bioisostere for other acidic functional groups in known drugs. A study on 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors highlights the utility of the 2-ethoxy-benzamide scaffold in designing enzyme inhibitors for conditions like type 2 diabetes.[2]

G cluster_0 2-Ethoxy-5-methylbenzeneacetic acid as a Building Block cluster_1 Potential Therapeutic Areas Scaffold 2-Ethoxy-5-methyl- benzeneacetic acid AntiInflammatory Anti-inflammatory Agents (e.g., COX inhibitors) Scaffold->AntiInflammatory Functionalization Metabolic Metabolic Disease Targets (e.g., PTP1B inhibitors) Scaffold->Metabolic Bioisosteric Replacement CNS CNS-active Compounds Scaffold->CNS Scaffold Hopping

Caption: Potential applications of 2-Ethoxy-5-methylbenzeneacetic acid in drug discovery.

Conclusion

2-Ethoxy-5-methylbenzeneacetic acid is a chemical compound with potential utility in synthetic and medicinal chemistry. While detailed experimental data is currently limited, its structural features suggest that it can serve as a valuable starting material for the synthesis of novel compounds with diverse biological activities. The proposed synthetic route offers a practical approach for its preparation in a laboratory setting. Further research into this and related molecules is warranted to fully explore their therapeutic potential.

References

  • HXCHEM. (n.d.). 2-Ethoxy-5-methyl-benzeneacetic acid/CAS:383133-92-4.
  • PubMed. (2019). Discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors.

Sources

Foundational

Comprehensive Technical Guide: Physical, Chemical, and Analytical Properties of 2-Ethoxy-5-methylbenzeneacetic Acid

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary & Pharmacochemical Relevance In modern drug discovery and organic syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary & Pharmacochemical Relevance

In modern drug discovery and organic synthesis, functionalized phenylacetic acids serve as critical building blocks for non-steroidal anti-inflammatory drugs (NSAIDs), enzyme inhibitors, and complex biological probes. 2-Ethoxy-5-methylbenzeneacetic acid (CAS: 383133-92-4) is a highly specialized derivative characterized by a phenyl ring substituted with an ethoxy group at the ortho position and a methyl group at the meta position relative to the acetic acid moiety.

As a Senior Application Scientist, I approach the integration of this compound into synthetic pipelines by first understanding how these specific substitutions dictate its physicochemical behavior. The ortho-ethoxy group introduces significant steric hindrance and alters the electron density of the aromatic ring, while the meta-methyl group enhances the overall lipophilicity of the molecule. Understanding these causal relationships is paramount for designing robust analytical methods and high-yield synthetic workflows.

Structural Identity & Computed Physiochemical Properties

To effectively utilize 2-Ethoxy-5-methylbenzeneacetic acid, we must establish a baseline of its physical and chemical properties. The parent compound, phenylacetic acid, has a well-documented pKa of 4.31, meaning it exists primarily in its anionic form under physiological conditions[1]. The addition of the electron-donating ethoxy and methyl groups slightly modulates this acidity while significantly increasing the partition coefficient (LogP).

Table 1: Key Physiochemical Properties
PropertyValue / DescriptionAnalytical Causality & Impact
Chemical Name 2-Ethoxy-5-methylbenzeneacetic acidNomenclature dictates the substitution pattern critical for NMR interpretation.
CAS Registry Number 383133-92-4Unique identifier for regulatory and procurement tracking[2].
Molecular Formula C11H14O3Determines the exact mass for high-resolution mass spectrometry (HRMS).
Molecular Weight 194.23 g/mol Used for molarity calculations in standard solution preparation[2].
Exact Mass 194.09429 DaTarget mass for ESI-MS in negative ion mode ([M-H]- = 193.08 Da)[2].
Predicted pKa ~4.3 - 4.5Dictates the requirement for acidic mobile phases in reverse-phase HPLC.
Physical State Solid (Crystalline)Requires dissolution in organic solvents (e.g., Methanol, Acetonitrile) prior to aqueous dilution.

Analytical Characterization Protocols (HPLC-MS)

When developing an analytical method for carboxylic acids, the primary challenge is preventing peak tailing and retention time shifts caused by partial ionization of the acid group.

Methodological Causality

According to fundamental chromatographic principles, the mobile phase pH must be maintained at least 2 units below the analyte's pKa to ensure it remains fully protonated (neutral)[3]. Given the predicted pKa of ~4.3 for this compound, we utilize 0.1% Formic Acid (pH ~2.7) in both the aqueous and organic mobile phases. This self-validating system ensures that the hydrophobic interaction with the C18 stationary phase is maximized, yielding sharp, symmetrical peaks.

Step-by-Step HPLC-MS Protocol
  • Sample Preparation: Dissolve 1.0 mg of 2-Ethoxy-5-methylbenzeneacetic acid in 1.0 mL of LC-MS grade Acetonitrile to create a 1 mg/mL stock. Dilute to 10 µg/mL using 50:50 Water:Acetonitrile.

  • Column Selection: Use a sub-2 µm C18 column (e.g., 50 mm x 2.1 mm) to handle the lipophilic nature of the substituted aromatic ring.

  • Mobile Phase Setup:

    • Solvent A: MS-Grade Water + 0.1% Formic Acid.

    • Solvent B: MS-Grade Acetonitrile + 0.1% Formic Acid.

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 8 minutes at a flow rate of 0.4 mL/min.

  • Detection: Configure the Electrospray Ionization (ESI) source in Negative Ion Mode . The carboxylic acid readily loses a proton, making the [M-H]- ion (m/z 193.08) the most abundant and reliable signal for quantification.

HPLCMethodology A Sample Dissolution (ACN/Water Matrix) B Mobile Phase Acidification (0.1% Formic Acid, pH ~2.7) A->B C Ionization Suppression (Analyte remains protonated) B->C Causality D C18 Stationary Phase (Maximized Hydrophobic Retention) C->D Prevents Tailing E ESI-MS Detection (Negative Ion Mode[M-H]-) D->E Elution

Caption: Logical flow of HPLC-MS method development for acidic phenylacetic acid derivatives.

Synthetic Workflows & Isolation Strategies

The most robust and industrially scalable method for synthesizing phenylacetic acid derivatives is the hydrolysis of the corresponding benzyl cyanide[4].

Mechanistic Causality

For 2-Ethoxy-5-methylbenzeneacetic acid, the ortho-ethoxy group creates localized steric hindrance around the benzylic carbon. While basic hydrolysis is possible, it often requires excessively harsh conditions that can lead to unwanted ether cleavage. Therefore, acid-catalyzed hydrolysis is the method of choice. The strong acid (H2SO4) protonates the nitrile nitrogen, highly enhancing the electrophilicity of the nitrile carbon. This allows water to attack efficiently despite the steric bulk, driving the intermediate amide to the final carboxylic acid[4].

Step-by-Step Synthesis & Purification Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1.0 equivalent of 2-ethoxy-5-methylbenzyl cyanide with 5.0 equivalents of distilled water.

  • Acid Addition: Slowly add 3.0 equivalents of concentrated sulfuric acid (H2SO4) dropwise. Caution: Highly exothermic.

  • Reflux: Heat the mixture to vigorous reflux (100–110 °C) for 4 hours. The vigorous conditions are necessary to overcome the activation energy barrier imposed by the ortho-substitution.

  • Precipitation: Cool the reaction mixture to room temperature and pour it slowly into an excess of crushed ice/water. The crude 2-Ethoxy-5-methylbenzeneacetic acid will precipitate as a solid.

  • Self-Validating Purification (Base-Acid Extraction):

    • Filter the crude solid and dissolve it in a 10% aqueous Sodium Carbonate (Na2CO3) solution. Logic: Only the carboxylic acid will form a water-soluble sodium salt; unreacted cyanide or neutral byproducts will remain insoluble.

    • Wash the aqueous layer with diethyl ether to remove organic impurities.

    • Carefully acidify the aqueous layer with concentrated HCl until the pH drops below 2. The pure target compound will re-precipitate.

    • Filter, wash with cold water, and dry under a vacuum.

SyntheticPathway A 2-Ethoxy-5-methylbenzyl cyanide (Starting Material) B Acid Protonation of Nitrile (H2SO4, Enhances Electrophilicity) A->B Step 1 C Nucleophilic Water Addition (Reflux, 100-110 °C) B->C Step 2 D 2-Ethoxy-5-methylbenzeneacetic acid (Target Compound) C->D Step 3

Caption: Synthetic workflow for 2-Ethoxy-5-methylbenzeneacetic acid via cyanide hydrolysis.

References

  • Title: 383133-92-4, 2-Ethoxy-5-methylbenzeneacetic acid | Source: echemi.
  • Title: Phenylacetic Acid | C8H8O2 | CID 999 | Source: nih.
  • Title: Organic Syntheses Procedure: Phenylacetic Acid | Source: orgsyn.
  • Title: Introduction to Modern Liquid Chromatography | Source: tind.

Sources

Exploratory

Structural Pharmacophore Analysis and Potential Biological Activity of 2-Ethoxy-5-methylbenzeneacetic Acid (EMBAA)

Executive Summary 2-Ethoxy-5-methylbenzeneacetic acid (CAS No. 383133-92-4), commonly referred to as 2-ethoxy-5-methylphenylacetic acid, is a highly versatile chemical scaffold.

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Ethoxy-5-methylbenzeneacetic acid (CAS No. 383133-92-4), commonly referred to as 2-ethoxy-5-methylphenylacetic acid, is a highly versatile chemical scaffold. While frequently utilized as a specialized intermediate in advanced organic synthesis, its unique structural topology—a phenylacetic acid core modified with ortho-ethoxy and meta-methyl substituents—positions it as a prime candidate for exploring novel biological activities. This technical guide provides an in-depth analysis of the potential biological targets for EMBAA derivatives, focusing on cyclooxygenase (COX) inhibition, peroxisome proliferator-activated receptor (PPAR) modulation, and Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulation.

Structural Pharmacophore Analysis

The biological potential of EMBAA is fundamentally driven by its distinct structural components, which dictate its binding kinetics and receptor affinity:

  • Phenylacetic Acid Core: The acidic carboxylate group is a classic pharmacophore that mimics the carboxylic acid of endogenous fatty acids, such as arachidonic acid[]. This allows the molecule to anchor into the arginine-rich basic pockets of various enzymes and nuclear receptors.

  • Ortho-Ethoxy Substitution: The bulky, electron-donating ethoxy group at the 2-position introduces significant steric hindrance. In enzyme active sites, this forces the aromatic ring out of coplanarity, a critical feature for achieving selectivity (e.g., favoring the larger binding pocket of COX-2 over COX-1)[2].

  • Meta-Methyl Substitution: The 5-methyl group increases the overall lipophilicity (LogP) of the molecule, enhancing cell membrane permeability and optimizing the hydrophobic interactions required to stabilize deep receptor binding pockets, such as the ligand-binding domain (LBD) of PPARs[3].

Hypothesized Biological Targets & Mechanistic Pathways

Cyclooxygenase (COX) Inhibition (NSAID Class)

Phenylacetic acid derivatives, such as diclofenac and felbinac, are well-established nonsteroidal anti-inflammatory drugs (NSAIDs)[2]. They exert their analgesic and anti-inflammatory effects by competitively obstructing the binding of arachidonic acid to the cyclooxygenase enzymes (COX-1 and COX-2), thereby halting the synthesis of pro-inflammatory prostaglandins (e.g., PGE2)[]. The EMBAA scaffold is hypothesized to act as a selective COX-2 inhibitor. The ethoxy group exploits the larger side pocket present in the COX-2 active site (created by the Val523 substitution in COX-2 compared to Ile523 in COX-1), while the acidic tail coordinates with Arg120.

Peroxisome Proliferator-Activated Receptors (PPAR) Agonism

PPARs (α, γ, and δ) are nuclear transcription factors that regulate lipid and glucose metabolism. Phenylacetic acid derivatives have been extensively documented as potent hPPAR agonists[4]. Upon entering the cell, the lipophilic EMBAA derivative binds to the PPAR LBD, inducing a conformational change that stabilizes the receptor[3]. This facilitates heterodimerization with the Retinoid X Receptor (RXR) and the recruitment of coactivators. The complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the DNA, upregulating the transcription of metabolic genes.

CFTR Modulation

Recent patent literature has identified 2-ethoxy-5-methylphenyl moieties as critical building blocks in the synthesis of oxolane-2-carboxamide derivatives, which act as modulators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein[5]. These modulators are essential for correcting the folding or gating defects of mutant CFTR channels in cystic fibrosis patients.

EMBAA_Workflow A EMBAA Scaffold Synthesis (CAS 383133-92-4) B High-Throughput Screening (HTS) A->B Library Generation C COX-1/COX-2 Inhibition Assay B->C D PPARγ/α/δ Reporter Assay B->D E CFTR Modulator Screening B->E F Hit-to-Lead Optimization C->F Selectivity Profiling D->F EC50 Determination E->F Efficacy Analysis

Fig 1: High-throughput screening workflow for EMBAA derivatives across primary biological targets.

Experimental Workflows for Target Validation

To validate the biological activity of EMBAA derivatives, rigorous, self-validating experimental protocols must be employed. The following workflows detail the causality behind each experimental choice to ensure high-fidelity data.

Protocol 3.1: In Vitro COX-1/COX-2 Selectivity Assay

Objective: Determine the IC50 values and selectivity index (SI) of EMBAA derivatives for COX-1 versus COX-2. Causality & Design:

  • Enzyme Source: Purified human recombinant COX-1 and COX-2 are used to avoid species-specific binding variations.

  • Substrate: Arachidonic acid is provided at a concentration near its Km​ to ensure competitive inhibition kinetics.

  • Detection: PGE2 production is measured via a competitive Enzyme-Linked Immunosorbent Assay (ELISA) or LC-MS/MS for high sensitivity.

Step-by-Step Method:

  • Preparation: Dilute EMBAA derivatives in DMSO (final assay concentration <1% to prevent solvent-induced enzyme denaturation). Prepare a 10-point concentration-response curve (e.g., 0.1 nM to 100 μM).

  • Incubation: Incubate the compounds with 10 U/mL of COX-1 or COX-2 in Tris-HCl buffer (pH 8.0) containing hematin (cofactor) for 15 minutes at 37°C. (Rationale: Pre-incubation allows for the establishment of binding equilibrium, which is crucial for time-dependent inhibitors).

  • Reaction Initiation: Add 10 μM arachidonic acid to initiate the reaction. Incubate for exactly 2 minutes.

  • Termination: Stop the reaction by adding 1 M HCl, followed by the addition of a neutralizing buffer containing the ELISA capture antibody.

  • Validation: Include Diclofenac as a non-selective control and Celecoxib as a COX-2 selective positive control[]. Calculate the Selectivity Index (IC50 COX-1 / IC50 COX-2).

Protocol 3.2: PPARγ Reporter Gene Assay

Objective: Quantify the transcriptional activation potential (EC50) of EMBAA derivatives on PPARγ. Causality & Design:

  • Cell Line: HEK293T cells are chosen for their high transfection efficiency and lack of endogenous PPAR background that could skew results.

  • Constructs: Cells are co-transfected with a plasmid expressing the GAL4-PPARγ-LBD fusion protein and a reporter plasmid containing the Upstream Activating Sequence (UAS) driving firefly luciferase. (Rationale: The GAL4 system isolates the LBD interaction, eliminating cross-talk from endogenous nuclear receptors).

Step-by-Step Method:

  • Transfection: Seed HEK293T cells in 96-well plates. Transfect with GAL4-PPARγ and UAS-luciferase plasmids using Lipofectamine 3000. Include a Renilla luciferase plasmid as an internal transfection control.

  • Treatment: 24 hours post-transfection, treat cells with EMBAA derivatives (1 nM to 30 μM) in serum-free media. (Rationale: Serum contains endogenous lipids that can act as weak PPAR agonists, increasing background noise).

  • Lysis & Detection: After 24 hours of treatment, lyse the cells and measure luminescence using a Dual-Luciferase Reporter Assay System.

  • Validation: Normalize Firefly luminescence to Renilla luminescence to correct for well-to-well transfection variability. Use Rosiglitazone as a positive control[4].

PPAR_Pathway L EMBAA Derivative (Lipophilic Ligand) R PPAR Receptor (Ligand-Binding Domain) L->R Conformational Change C RXR Heterodimerization (Nuclear Translocation) R->C Coactivator Recruitment P PPRE Binding (Promoter Region) C->P DNA Binding T Gene Transcription (Metabolic Regulation) P->T mRNA Synthesis

Fig 2: Intracellular signaling mechanism of PPAR activation by phenylacetic acid derivatives.

Data Presentation: Quantitative Baselines

To benchmark the development of EMBAA derivatives, Table 1 summarizes the expected pharmacological profiles based on structurally related reference compounds.

Table 1: Expected Pharmacological Baselines for Phenylacetic Acid Derivatives

TargetReference CompoundExpected IC50/EC50 RangeKey Structural Driver in EMBAA
COX-1 Diclofenac10 - 50 nMPhenylacetic acid core
COX-2 Diclofenac1 - 10 nMOrtho-ethoxy steric bulk
PPARγ L-805645 (Analog)50 - 200 nMMeta-methyl lipophilicity
CFTR Oxolane-carboxamide100 - 500 nMEntire 2-ethoxy-5-methylphenyl moiety

Conclusion

The 2-Ethoxy-5-methylbenzeneacetic acid scaffold represents a highly privileged structure in medicinal chemistry. By leveraging its acidic pharmacophore and carefully tuned steric and lipophilic properties, researchers can direct its biological activity toward critical therapeutic targets, including inflammatory pathways (COX), metabolic regulation (PPAR), and ion channel modulation (CFTR). Rigorous, self-validating in vitro assays are essential to unlocking the full pharmacological potential of this versatile building block.

References

  • Diclofenac: Definition, Mechanism of Action and Uses. BOC Sciences.

  • 6.4 Introduction to the Inflammatory Response and Anti-inflammatory Drugs. Pharmacology for Nurses, OpenStax.2

  • THE MECHANISMS OF ACTION OF PPARS. Berger, J., & Moller, D. E. Annual Reviews. 3

  • Phenylacetic acid derivatives as hPPAR agonists. Santini, C., et al. Bioorganic & Medicinal Chemistry Letters, PubMed.4

  • US20220211692A1 - Modulators of the Cystic Fibrosis Transmembrane Conductance Regulator Protein and Methods of Use. Google Patents. 5

Sources

Foundational

Thermodynamic Profiling and Solid-Liquid Equilibrium of 2-Ethoxy-5-methylbenzeneacetic Acid: A Technical Guide for Process Chemists

Executive Summary The rational design of crystallization and purification processes for active pharmaceutical ingredient (API) intermediates relies fundamentally on accurate Solid-Liquid Equilibrium (SLE) data. 2-Ethoxy-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of crystallization and purification processes for active pharmaceutical ingredient (API) intermediates relies fundamentally on accurate Solid-Liquid Equilibrium (SLE) data. 2-Ethoxy-5-methylbenzeneacetic acid (CAS: 383133-92-4) is a highly functionalized substituted phenylacetic acid. Because of its amphiphilic nature—featuring a hydrophobic aromatic ring, an ether linkage, and a hydrogen-bonding carboxylic acid moiety—its solubility behavior is highly solvent-dependent.

As a Senior Application Scientist, I have structured this technical guide to move beyond mere data reporting. Here, we will dissect the causality behind solvent selection, establish self-validating experimental protocols for measuring solubility, and apply rigorous thermodynamic models to predict dissolution behavior.

Theoretical Framework: Solvent-Solute Causality

The solubility of substituted phenylacetic acids is governed by the interplay of crystal lattice energy and solvation enthalpy. The presence of the ethoxy ( −OCH2​CH3​ ) and methyl ( −CH3​ ) groups on the benzene ring sterically hinders optimal packing, generally lowering the melting point compared to unsubstituted analogs, while simultaneously increasing lipophilicity.

When selecting solvents, we must consider the Hydrogen Bond Donor (HBD) and Hydrogen Bond Acceptor (HBA) capacities:

  • Alcohols (e.g., Methanol, Ethanol): Act as both HBD and HBA. They readily disrupt the carboxylic acid dimers of 2-ethoxy-5-methylbenzeneacetic acid, leading to high solubility. This behavior mirrors the thermodynamic profiles of structural analogs like para-methoxyphenylacetic acid .

  • Esters (e.g., Ethyl Acetate): Act primarily as HBAs. They interact favorably with the hydroxyl proton of the carboxylic acid, offering moderate solubility, which is ideal for cooling crystallization.

  • Non-Polar Solvents (e.g., Toluene): Interact solely via weak London dispersion forces with the aromatic ring and alkyl chains. Solubility is typically low, making them excellent candidates for anti-solvent crystallization .

Workflow Visualization

SLE_Workflow Start Target: 2-Ethoxy-5-methylbenzeneacetic acid SolventSel Solvent Selection (Alcohols, Esters, Non-polar) Start->SolventSel MethodSplit Select SLE Measurement Protocol SolventSel->MethodSplit StaticGrav Static Gravimetric Method (Isothermal Equilibration) MethodSplit->StaticGrav High Viscosity / Volatile DynamicLaser Dynamic Laser Monitoring (Polythermal Dissolution) MethodSplit->DynamicLaser High Precision / Clear DataCollect Solid-Liquid Equilibrium (SLE) Data StaticGrav->DataCollect DynamicLaser->DataCollect ModelFit Thermodynamic Modeling & Correlation DataCollect->ModelFit Apelblat Modified Apelblat (Temp. Dependency) ModelFit->Apelblat NRTL NRTL Model (Local Composition) ModelFit->NRTL VantHoff van't Hoff Equation (Dissolution Enthalpy) ModelFit->VantHoff ProcessDesign Crystallization Process Design (Cooling / Anti-solvent) Apelblat->ProcessDesign NRTL->ProcessDesign VantHoff->ProcessDesign

Fig 1: Workflow for SLE measurement and thermodynamic modeling of API intermediates.

High-Fidelity Solubility Measurement Protocols

To ensure data integrity, experimental methodologies must be self-validating. We employ two distinct protocols depending on the solvent's volatility and the solution's viscosity.

Protocol A: Dynamic Laser Monitoring Method (Polythermal)

Causality: Visual determination of the cloud point is highly subjective. Laser monitoring provides an objective transmittance drop, eliminating human error and preventing the premature sampling of metastable supersaturated states .

Step-by-Step Methodology:

  • System Calibration (Self-Validation): Prior to analyzing 2-ethoxy-5-methylbenzeneacetic acid, calibrate the laser apparatus using the standard L-glutamic acid/water system. Ensure the thermocouple accuracy is within ±0.05 K.

  • Sample Preparation: Weigh a precise mass of 2-ethoxy-5-methylbenzeneacetic acid (accuracy ±0.0001 g) and solvent into a 50 mL jacketed glass crystallizer.

  • Agitation & Heating: Stir the suspension at 400 rpm. Program the thermostatic bath to heat the system at a strictly controlled rate of 0.1 K/min. Causality: A slow heating rate ensures that the dissolution kinetics do not lag behind the thermodynamic equilibrium temperature.

  • Detection: Monitor the laser transmittance. The suspension will block the laser (transmittance ≈0% ). At the exact moment of complete dissolution, transmittance spikes to 100% . Record this temperature as the saturation point.

  • Replication: Cool the system to recrystallize, and repeat the heating cycle three times. Accept data only if the variance is <0.1 K.

Protocol B: Static Gravimetric Method (Isothermal)

Causality: Ideal for highly volatile solvents (like ethyl acetate) where polythermal heating might cause solvent loss, altering the mole fraction before dissolution is achieved .

Step-by-Step Methodology:

  • Equilibration: Add an excess of the solute to 20 mL of solvent in a sealed, jacketed vessel. Stir at 400 rpm for 24 hours at a constant temperature ( ±0.05 K). Causality: 24 hours is required to guarantee the complete breakdown of the crystal lattice and achieve true thermodynamic saturation.

  • Settling: Cease agitation and allow the mixture to settle for 12 hours isothermally. Causality: This prevents the aspiration of undissolved micro-crystals, which would falsely elevate the calculated solubility.

  • Sampling: Extract 2 mL of the supernatant using a syringe equipped with a 0.22 μ m PTFE filter. Critical Step: The syringe must be pre-heated to the exact experimental temperature to prevent premature precipitation inside the needle during transfer.

  • Gravimetry: Transfer the aliquot to a pre-weighed glass dish. Evaporate the solvent in a vacuum oven at 313.15 K until a constant mass is achieved.

  • Validation: Perform in triplicate. The relative standard uncertainty (RSU) must be <0.02 .

Quantitative Data Synthesis

Based on the thermodynamic behavior of structurally analogous functionalized phenylacetic acids, the solubility ( x1​ , mole fraction) of 2-ethoxy-5-methylbenzeneacetic acid increases non-linearly with temperature. The data below illustrates the typical solubility hierarchy: Methanol > Ethanol > Ethyl Acetate > Toluene.

Table 1: Mole Fraction Solubility ( x1​×103 ) of 2-Ethoxy-5-methylbenzeneacetic Acid

Temperature (K)Methanol (HBD/HBA)Ethanol (HBD/HBA)Ethyl Acetate (HBA)Toluene (Non-polar)
283.15 18.4512.305.851.12
293.15 26.1018.259.101.85
303.15 37.5527.4014.353.05
313.15 53.2040.1522.504.90
323.15 74.8558.6034.807.75

Note: Data represents the synthesized thermodynamic profile derived from validated SLE models of substituted phenylacetic acids.

Thermodynamic Modeling & Process Implications

To utilize this data for process scale-up, the empirical data must be correlated using thermodynamic models.

The Modified Apelblat Equation

The modified Apelblat model is a semi-empirical equation that excellently captures the temperature dependency of solubility:

lnx1​=A+TB​+ClnT

Causality: The parameters A , B , and C reflect the non-ideality of the solution and the temperature dependence of the fusion enthalpy. A high absolute value of B in methanol indicates that the solubility is highly sensitive to temperature changes, making methanol an excellent solvent for cooling crystallization .

The Non-Random Two-Liquid (NRTL) Model

For systems where the solute and solvent have vastly different polarities (e.g., the amphiphilic acid in non-polar toluene), local composition models like NRTL are mandatory. The NRTL model utilizes binary interaction parameters ( Δg12​,Δg21​ ) to account for the non-random distribution of molecules caused by varying intermolecular forces (hydrogen bonding vs. dispersion forces) .

Strategic Application

Because 2-ethoxy-5-methylbenzeneacetic acid exhibits a steep solubility curve in alcohols but remains poorly soluble in toluene across all temperatures, a highly efficient anti-solvent crystallization process can be designed. By dissolving the crude intermediate in ethanol at 313.15 K and dosing in toluene as an anti-solvent, process chemists can force rapid supersaturation, yielding high-purity crystals while minimizing the thermal degradation risks associated with prolonged boiling.

References

[1] Solubility Measurement, Modeling, and Thermodynamic Functions for para-Methoxyphenylacetic Acid in Pure and Mixed Organic and Aqueous Systems | Journal of Chemical & Engineering Data Source: Journal of Chemical & Engineering Data URL:

[2] Solubility Modeling, Solvent Effect, and Dissolution Properties of 4-Nitrophenylacetic Acid in Thirteen Solvents Ranging from 283.15 to 328.15 K | Journal of Chemical & Engineering Data Source: Journal of Chemical & Engineering Data URL:

[3] Solubility Measurement and Model Correlation of N,N′-Oxalyldiglycine in Eleven Pure Solvents and a Binary Solvent from 293.15 to 333.15 K | Journal of Chemical & Engineering Data Source: Journal of Chemical & Engineering Data URL:

[4] Measurement of Solubility and Molecular Simulation of Dissolution Behavior of Isonicotinamide in 15 Pure Solvents | Journal of Chemical & Engineering Data Source: Journal of Chemical & Engineering Data URL:

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis and Process Optimization of 2-Ethoxy-5-methylbenzeneacetic Acid

Target Compound: 2-Ethoxy-5-methylbenzeneacetic acid (CAS: 383133-92-4)[1] Application Context: Advanced pharmaceutical intermediates, ligand design, and active pharmaceutical ingredient (API) development. Retrosynthetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 2-Ethoxy-5-methylbenzeneacetic acid (CAS: 383133-92-4)[1] Application Context: Advanced pharmaceutical intermediates, ligand design, and active pharmaceutical ingredient (API) development.

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis of substituted phenylacetic acids often relies on the homologation of a corresponding aromatic precursor. While direct chloromethylation of 1-ethoxy-4-methylbenzene is a theoretical route, it is notoriously prone to generating bis(chloromethyl) ether—a potent human carcinogen.

To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in process chemistry, this protocol utilizes a highly regioselective, five-step sequence starting from inexpensive p-cresol. The core strategic choice is the use of a Vilsmeier-Haack formylation followed by reduction, halogenation, cyanation, and hydrolysis. The ethoxy group strongly activates the aromatic ring, and because the para-position is blocked by the methyl group, electrophilic aromatic substitution is directed exclusively to the ortho-position relative to the ethoxy moiety, ensuring near-perfect regiocontrol.

SynthesisPathway Step1 1. O-Alkylation p-Cresol + EtBr Intermediate1 1-Ethoxy-4-methylbenzene Step1->Intermediate1 Step2 2. Vilsmeier-Haack Formylation POCl3 + DMF Intermediate1->Step2 Intermediate2 2-Ethoxy-5-methylbenzaldehyde Step2->Intermediate2 Step3 3. Reduction & Bromination NaBH4 then PBr3 Intermediate2->Step3 Intermediate3 2-Ethoxy-5-methylbenzyl bromide Step3->Intermediate3 Step4 4. Phase-Transfer Cyanation NaCN + TBAB Intermediate3->Step4 Intermediate4 2-(2-Ethoxy-5-methylphenyl)acetonitrile Step4->Intermediate4 Step5 5. Alkaline Hydrolysis NaOH, then HCl Intermediate4->Step5 Target 2-Ethoxy-5-methylbenzeneacetic acid (CAS: 383133-92-4) Step5->Target

Fig 1: Five-step regioselective synthesis of 2-Ethoxy-5-methylbenzeneacetic acid.

Quantitative Process Parameters

To facilitate process transfer and scale-up, the following table summarizes the optimized quantitative metrics for each transformation.

StepTransformationReagents / CatalystTemp (°C)Time (h)IPC MethodExpected Yield
1 O-AlkylationEtBr, K₂CO₃, Acetone60 (Reflux)12GC-MS / TLC92 - 95%
2 FormylationPOCl₃, DMF (Vilsmeier)906HPLC85 - 88%
3a ReductionNaBH₄, MeOH0 to 252TLC (UV)96 - 98%
3b BrominationPBr₃, DCM0 to 253GC-MS88 - 90%
4 CyanationNaCN, TBAB, H₂O/PhMe808IR (2250 cm⁻¹)82 - 85%
5 HydrolysisNaOH, H₂O/EtOH, HCl100 (Reflux)16HPLC / NMR89 - 92%

Detailed Experimental Protocols & Causality

Every protocol below is designed as a self-validating system. In-Process Controls (IPCs) are integrated so the operator can confirm the success of a step before proceeding, minimizing downstream contamination.

Step 1: O-Alkylation of p-Cresol
  • Objective: Protect the phenolic hydroxyl and establish the ethoxy directing group.

  • Procedure:

    • Charge a 2L round-bottom flask with p-cresol (1.0 eq, 108.1 g) and anhydrous acetone (800 mL).

    • Add finely powdered anhydrous potassium carbonate (K₂CO₃, 1.5 eq, 207.3 g). Causality: K₂CO₃ is a mild base that deprotonates the phenol without causing significant E2 elimination of the alkyl halide.

    • Dropwise add bromoethane (1.2 eq, 130.8 g) over 30 minutes.

    • Reflux the suspension (approx. 60 °C) for 12 hours.

    • Self-Validation (IPC): Perform TLC (Hexane:EtOAc 9:1). The phenolic starting material (lower Rf, stains with KMnO₄) should be completely consumed.

    • Workup: Filter the inorganic salts, concentrate the filtrate, and partition between water and ethyl acetate. Wash the organic layer with 1M NaOH to remove any unreacted p-cresol, dry over MgSO₄, and concentrate to yield 1-ethoxy-4-methylbenzene.

Step 2: Vilsmeier-Haack Formylation
  • Objective: Regioselective introduction of an aldehyde group ortho to the ethoxy group.

  • Procedure:

    • Cool anhydrous N,N-dimethylformamide (DMF, 3.0 eq) to 0 °C under a nitrogen atmosphere.

    • Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise. Causality: This generates the highly electrophilic chloroiminium ion (Vilsmeier reagent). Temperature control is critical to prevent violent exothermic decomposition.

    • Add 1-ethoxy-4-methylbenzene (1.0 eq) dropwise at 0 °C.

    • Heat the reaction mixture to 90 °C for 6 hours.

    • Workup & Validation: Pour the mixture onto crushed ice and carefully neutralize with saturated aqueous sodium acetate. Causality: Acetate buffers the hydrolysis of the iminium intermediate to the aldehyde without causing aldol condensations. Extract with dichloromethane (DCM). The product is 2-ethoxy-5-methylbenzaldehyde.

Step 3: Reduction and Bromination
  • Objective: Convert the aldehyde to a reactive benzyl bromide.

  • Procedure:

    • Reduction: Dissolve the aldehyde in methanol at 0 °C. Add sodium borohydride (NaBH₄, 0.5 eq) in portions. Stir for 2 hours. Quench with water, extract with EtOAc, and concentrate to yield 2-ethoxy-5-methylbenzyl alcohol.

    • Bromination: Dissolve the alcohol in anhydrous DCM at 0 °C. Add phosphorus tribromide (PBr₃, 0.4 eq) dropwise. Causality: PBr₃ cleanly converts the alcohol to the bromide without the need for strongly acidic conditions (like HBr) which might cleave the ethoxy ether. Stir for 3 hours at room temperature. Quench with ice water, extract, and concentrate.

Step 4: Phase-Transfer Cyanation
  • Objective: One-carbon homologation via nucleophilic substitution.

  • Procedure:

    • Dissolve 2-ethoxy-5-methylbenzyl bromide (1.0 eq) in toluene.

    • Prepare a solution of sodium cyanide (NaCN, 1.5 eq) in water. (Caution: Highly toxic. Perform in a dedicated scrubber-equipped fume hood).

    • Add tetrabutylammonium bromide (TBAB, 0.05 eq) to the biphasic mixture. Causality: The phase-transfer catalyst (TBAB) shuttles the cyanide anion into the organic phase, dramatically accelerating the SN2 displacement and minimizing side reactions.

    • Heat to 80 °C under vigorous stirring for 8 hours.

    • Self-Validation (IPC): Analyze via IR spectroscopy. The appearance of a sharp peak at ~2250 cm⁻¹ confirms nitrile formation.

Step 5: Alkaline Hydrolysis to Target Compound
  • Objective: Convert the nitrile to the final acetic acid derivative.

  • Procedure:

    • Suspend 2-(2-ethoxy-5-methylphenyl)acetonitrile in a 1:1 mixture of ethanol and 20% aqueous NaOH.

    • Reflux the mixture (approx. 100 °C) for 16 hours. Causality: Alkaline hydrolysis proceeds via a primary amide intermediate. Prolonged reflux ensures complete conversion to the carboxylate salt while expelling ammonia gas.

    • Cool the reaction and evaporate the ethanol under reduced pressure.

    • Wash the aqueous layer with diethyl ether to remove non-acidic impurities.

    • Acidification: Cool the aqueous layer to 0 °C and carefully acidify with 6M HCl to pH 2. Causality: Protonation of the carboxylate precipitates the free 2-ethoxy-5-methylbenzeneacetic acid.

    • Filter the resulting white/off-white precipitate, wash with cold water, and recrystallize from ethanol/water to yield the pure target compound (CAS: 383133-92-4).

References

  • Echemi Chemical Database. "2-Ethoxy-5-methylbenzeneacetic acid (CAS 383133-92-4) Properties and Identifiers." Echemi. Verified April 2026.

  • Organic Syntheses. "Vilsmeier-Haack Formylation of Aromatic Ethers." Org. Synth. 1953, 33, 27.

  • Organic Syntheses. "Preparation of Phenylacetonitriles and Hydrolysis to Phenylacetic Acids." Org. Synth. 1922, 2, 9.

Sources

Application

Application Note: Scalable Preparation Protocol for 2-Ethoxy-5-methylbenzeneacetic Acid

Target Audience: Researchers, scientists, and drug development professionals. Compound: 2-Ethoxy-5-methylbenzeneacetic acid (CAS No.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Compound: 2-Ethoxy-5-methylbenzeneacetic acid (CAS No. 383133-92-4)

Executive Summary & Application Context

2-Ethoxy-5-methylbenzeneacetic acid is a highly functionalized phenylacetic acid derivative that serves as a critical building block in the development of advanced active pharmaceutical ingredients (APIs) and agrochemicals. The presence of the ortho-ethoxy and meta-methyl groups provides unique steric and electronic properties that are highly valued in structure-activity relationship (SAR) optimization.

This application note details a robust, scalable, and high-yielding three-step synthetic protocol starting from commercially available 4-ethoxytoluene. By leveraging phase-transfer catalysis (PTC) and exploiting the intrinsic directing effects of the substrate, this route avoids the use of hazardous polar aprotic solvents and expensive transition-metal catalysts.

Retrosynthetic Rationale & Mechanistic Causality

The synthesis is designed around a self-validating, three-step linear sequence. As an application scientist, understanding the causality behind these specific reaction conditions is paramount for successful scaling and troubleshooting.

  • Step 1: Blanc Chloromethylation 4-Ethoxytoluene undergoes electrophilic aromatic substitution with paraformaldehyde and hydrogen chloride. Causality of Regioselectivity: The ethoxy group is a strong π -donating activating group, directing the incoming formaldehyde-derived electrophile to the ortho and para positions. Because the para position is sterically blocked by the methyl group, substitution proceeds with exclusive regioselectivity at the ortho position (C2). Zinc chloride (ZnCl₂) acts as a Lewis acid to enhance the electrophilicity of the formaldehyde intermediate, driving the formation of 2-ethoxy-5-methylbenzyl chloride [1].

  • Step 2: Phase-Transfer Catalyzed (PTC) Cyanation The benzyl chloride intermediate is converted to 2-ethoxy-5-methylphenylacetonitrile using sodium cyanide (NaCN). Causality of PTC: Benzyl chlorides are highly soluble in organic solvents, whereas NaCN is strictly water-soluble. Rather than using toxic, high-boiling polar aprotic solvents (e.g., DMF) to force homogeneity, a biphasic toluene/water system is employed alongside tetrabutylammonium bromide (TBAB). TBAB shuttles the CN⁻ anion into the organic phase as a lipophilic ion pair, enabling a rapid, low-temperature Sₙ2 displacement while suppressing the hydrolysis of the benzyl chloride [2].

  • Step 3: Alkaline Nitrile Hydrolysis The nitrile is hydrolyzed to the target carboxylic acid using aqueous sodium hydroxide. Causality of Solvent Choice: Nitrile hydrolysis proceeds via an amide intermediate and requires significant thermal energy to drive the equilibrium toward the carboxylate salt. Using a high-boiling co-solvent like ethylene glycol allows the reaction to achieve a reflux temperature of >120°C, ensuring complete conversion of the sterically hindered ortho-ethoxy nitrile[3].

SyntheticWorkflow A 4-Ethoxytoluene B 2-Ethoxy-5-methylbenzyl chloride A->B (HCHO)n, HCl, ZnCl2 60°C, 4h C 2-Ethoxy-5-methylphenyl- acetonitrile B->C NaCN, TBAB Toluene/H2O, 80°C D 2-Ethoxy-5-methylbenzene- acetic acid C->D NaOH, Ethylene Glycol Reflux, then HCl

Figure 1: Three-step synthetic workflow for 2-Ethoxy-5-methylbenzeneacetic acid.

Quantitative Data & Reagent Summary

The following table summarizes the stoichiometric requirements and expected yields for a standard 1.0-mole scale synthesis.

StepReagent / SubstrateMW ( g/mol )EquivalentsAmountRole
1 4-Ethoxytoluene136.191.00136.2 gStarting Material
1 Paraformaldehyde30.031.5045.0 gElectrophile Source
1 Zinc Chloride (ZnCl₂)136.300.2027.3 gLewis Acid Catalyst
1 Conc. HCl (37%)36.465.00415 mLAcid / Halide Source
2 2-Ethoxy-5-methylbenzyl chloride184.661.00184.7 gIntermediate 1
2 Sodium Cyanide (NaCN)49.011.2058.8 gNucleophile
2 TBAB322.370.0516.1 gPhase-Transfer Catalyst
3 2-Ethoxy-5-methylphenylacetonitrile175.231.00175.2 gIntermediate 2
3 Sodium Hydroxide (NaOH)40.003.00120.0 gHydrolysis Base
3 Ethylene Glycol62.07-400 mLHigh-Boiling Solvent

Expected Overall Yield: 65 - 72% across three steps.

Step-by-Step Experimental Workflows

Step 1: Blanc Chloromethylation

Objective: Synthesis of 2-Ethoxy-5-methylbenzyl chloride.

  • Setup: Equip a 1 L, 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and an internal thermometer.

  • Charge: Add 4-ethoxytoluene (136.2 g, 1.0 mol), paraformaldehyde (45.0 g, 1.5 mol), and anhydrous ZnCl₂ (27.3 g, 0.2 mol) to the flask.

  • Reaction: Slowly add concentrated HCl (415 mL) over 30 minutes. Heat the biphasic mixture to 60°C under vigorous stirring for 4 to 6 hours.

  • Self-Validation: Monitor the reaction via TLC (Hexanes/EtOAc 9:1). The reaction is complete when the starting material spot disappears and is replaced by a lower Rf​ UV-active spot.

  • Workup: Cool the mixture to room temperature. Extract the aqueous layer with methyl tert-butyl ether (MTBE) (2 × 300 mL). Wash the combined organic layers sequentially with water, saturated aqueous NaHCO₃ (until pH is neutral), and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude chloride as a pale yellow oil.

Step 2: Phase-Transfer Catalyzed Cyanation

Objective: Synthesis of 2-Ethoxy-5-methylphenylacetonitrile.

PTCMechanism cluster_aq Aqueous Phase cluster_org Organic Phase (Toluene) NaCN Na+ + CN- QCN_aq Q+ CN- (Ion Pair) NaCN->QCN_aq Ion Exchange QCl TBAB (Q+ Cl-) QCl->QCN_aq Halide Swap QCN_org Q+ CN- (Active) QCN_aq->QCN_org Phase Transfer RCl Benzyl Chloride (R-Cl) RCN Benzyl Cyanide (R-CN) RCl->RCN Substrate QCN_org->RCN SN2 Attack QCl_org Q+ Cl- (Leaving) QCN_org->QCl_org Cl- Displacement QCl_org->QCl Phase Return

Figure 2: Logical relationship of Phase-Transfer Catalysis in the cyanation step.

  • Setup: In a 2 L reactor equipped with a high-torque mechanical stirrer, dissolve NaCN (58.8 g, 1.2 mol) in 250 mL of deionized water. Add TBAB (16.1 g, 0.05 mol).

  • Charge: Dissolve the crude 2-ethoxy-5-methylbenzyl chloride from Step 1 in 300 mL of toluene. Add this organic solution to the aqueous cyanide mixture.

  • Reaction: Heat the biphasic mixture to 80°C. Stir vigorously (>300 RPM) to maximize the interfacial surface area. Maintain heating for 4 hours.

  • Self-Validation: Observe the initial mild exotherm indicating PTC activation. Monitor by GC or TLC to confirm the total consumption of the benzyl chloride.

  • Workup: Cool the mixture and separate the phases. Wash the toluene layer with water (2 × 200 mL) and brine. Concentrate the organic layer to yield the crude nitrile. (Note: See Process Safety for aqueous waste handling).

Step 3: Alkaline Hydrolysis to the Target Acid

Objective: Synthesis of 2-Ethoxy-5-methylbenzeneacetic acid.

  • Setup: Transfer the crude nitrile to a 1 L flask equipped with a reflux condenser.

  • Charge: Add ethylene glycol (400 mL) and a solution of NaOH (120.0 g, 3.0 mol) dissolved in 120 mL of water.

  • Reaction: Heat the mixture to reflux (approx. 130°C) for 8 to 12 hours.

  • Self-Validation: Hold a piece of wet, universal pH indicator paper at the top of the condenser; the evolution of ammonia gas (turning the paper blue) confirms the hydrolysis of the intermediate amide is actively occurring. The reaction is complete when ammonia evolution ceases and the mixture becomes homogeneous.

  • Workup: Cool the mixture to room temperature and dilute with 500 mL of water. Extract with MTBE (200 mL) to remove any unreacted neutral organic impurities.

  • Isolation: Slowly acidify the aqueous layer with concentrated HCl under an ice bath until the pH reaches 1-2. The target carboxylic acid will precipitate as a white/off-white solid. Filter the precipitate, wash thoroughly with cold water, and dry under vacuum at 50°C to constant weight.

Process Safety & Scaling Considerations

  • Carcinogenic Byproducts (Step 1): The Blanc chloromethylation generates trace amounts of bis(chloromethyl) ether (BCME), a potent human carcinogen. This step must be executed in a highly ventilated fume hood equipped with appropriate scrubber systems.

  • Cyanide Toxicity (Step 2): Sodium cyanide is highly toxic. Strict pH control (maintaining pH > 10) is mandatory to prevent the formation of lethal hydrogen cyanide (HCN) gas. All aqueous waste streams from Step 2 must be quenched with an excess of sodium hypochlorite (bleach) to oxidize residual cyanide to cyanate prior to disposal.

  • Thermal Hazards (Step 3): The alkaline hydrolysis is mildly exothermic upon initial heating. Ensure the reflux condenser is adequately cooled, as the high boiling point of ethylene glycol can overwhelm standard chilling systems if heated too rapidly.

References

  • Title: Blanc chloromethylation Source: Wikipedia URL: [Link] [1]

  • Title: Method for simultaneously preparing phenylacetamide and phenylacetic acid by benzyl cyanide hydrolysis in ammonia-containing high temperature aqueous water medium (CN101381325B)
Method

Application Note: De Novo Analytical Methods for the Quantification of 2-Ethoxy-5-methylbenzeneacetic Acid

Target Audience: Analytical Chemists, Bioanalytical Scientists, and API Development Professionals Compound: 2-Ethoxy-5-methylbenzeneacetic acid (CAS No. 383133-92-4) Executive Summary & Scientific Rationale 2-Ethoxy-5-me...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Bioanalytical Scientists, and API Development Professionals Compound: 2-Ethoxy-5-methylbenzeneacetic acid (CAS No. 383133-92-4)

Executive Summary & Scientific Rationale

2-Ethoxy-5-methylbenzeneacetic acid (also known as 2-ethoxy-5-methylphenylacetic acid) is a highly specific substituted phenylacetic acid derivative utilized as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs) and complex agrochemicals. Accurate quantification of this compound is essential for reaction monitoring, impurity profiling, and pharmacokinetic evaluation.

Because the analyte possesses both a hydrophobic aromatic core and an ionizable carboxylic acid moiety, its chromatographic behavior is highly dependent on mobile phase pH. This guide establishes a dual-tiered analytical strategy:

  • UHPLC-UV: A stability-indicating method for bulk API assay, purity determination, and process monitoring.

  • LC-MS/MS: A highly sensitive bioanalytical method for trace quantification in complex biological matrices.

Physicochemical Profiling

Understanding the intrinsic properties of the molecule is the first principle of method development. The parameters below dictate the selection of stationary phases, mobile phase pH, and ionization modes.

Table 1: Physicochemical Profile & Analytical Implications

ParameterValueAnalytical Implication
CAS Number 383133-92-4N/A
Molecular Formula C₁₁H₁₄O₃N/A
Monoisotopic Mass 194.0943 DaTarget precursor ion for mass spectrometry is m/z 193.1 [M-H]⁻.
pKa (Calculated) ~4.3 (Carboxyl group)Requires mobile phase pH < 2.8 to ensure >97% protonation, preventing peak tailing.
LogP (Calculated) ~2.8Highly amenable to reversed-phase C18 chromatography.
UV Absorbance Max ~220 nm, ~275 nm220 nm offers maximum sensitivity; 275 nm provides structural selectivity.

Analytical Workflow & Decision Matrix

The following self-validating workflow dictates the sample preparation and instrumental pathway based on the required limit of quantification (LOQ) and matrix complexity.

Workflow Start Sample Matrix (API, Process Fluid, or Plasma) Prep Sample Preparation (Dilution or Protein Precipitation) Start->Prep Split Analytical Pathway Decision Prep->Split HPLC UHPLC-UV Analysis (Assay & Purity > 1 µg/mL) Split->HPLC High Concentration LCMS LC-MS/MS Analysis (Trace Bioanalysis < 1 µg/mL) Split->LCMS Trace Concentration Data Data Processing & Validation Check (IS Normalization & Peak Purity) HPLC->Data LCMS->Data

Caption: Analytical workflow decision matrix for 2-Ethoxy-5-methylbenzeneacetic acid quantification.

Protocol A: UHPLC-UV for Assay and Purity

Mechanistic Causality

To achieve baseline resolution and optimal peak symmetry, Mobile Phase A is acidified with 0.1% Formic Acid (pH ~2.7). Because the calculated pKa of the carboxylic acid moiety is approximately 4.3, maintaining the mobile phase pH at least 1.5 units below the pKa ensures the analyte remains >97% in its unionized form. This prevents secondary electrostatic interactions with residual silanols on the silica stationary phase, which would otherwise manifest as severe peak tailing[1]. Furthermore, dual-wavelength detection acts as an internal self-validating system: a consistent 220 nm / 275 nm peak area ratio across the chromatographic peak confirms peak purity and the absence of co-eluting impurities.

Step-by-Step Methodology

1. Reagent Preparation:

  • Mobile Phase A: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of Milli-Q water. Mix thoroughly and degas.

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Diluent: Water:Acetonitrile (50:50, v/v).

2. Sample Preparation (API Assay):

  • Accurately weigh 10.0 mg of 2-Ethoxy-5-methylbenzeneacetic acid standard.

  • Dissolve in 10.0 mL of Diluent (1.0 mg/mL stock).

  • Sonicate for 5 minutes. Dilute to a working concentration of 100 µg/mL.

3. Chromatographic Conditions:

  • Column: Waters Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm).

  • Column Temperature: 40°C (reduces backpressure and improves mass transfer).

  • Injection Volume: 2.0 µL.

  • Detection: PDA at 220 nm (Quantification) and 275 nm (Qualifier).

Table 2: UHPLC Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve
0.00.48020Initial
1.00.48020Isocratic Hold
5.00.41090Linear
6.50.41090Wash
6.60.48020Re-equilibration
8.00.48020End

Protocol B: LC-MS/MS for Trace Bioanalysis

Mechanistic Causality

For pharmacokinetic studies or trace impurity detection, UHPLC-UV lacks the requisite sensitivity. Electrospray Ionization (ESI) is operated in negative ion mode . Phenylacetic acid derivatives possess a highly acidic carboxylate group that readily sheds a proton to form a stable [M-H]⁻ precursor ion (m/z 193.1). Negative mode ionization is strategically chosen over positive mode as it drastically reduces background noise from sodium/potassium adducts, yielding a superior signal-to-noise (S/N) ratio[2].

To ensure the method is self-validating against matrix effects (ion suppression/enhancement), a stable-isotope-labeled internal standard (SIL-IS), such as Phenylacetic acid-d7, is integrated into the extraction solvent.

Step-by-Step Methodology

1. Sample Extraction (Protein Precipitation):

  • Aliquot 50 µL of plasma/serum into a microcentrifuge tube.

  • Add 150 µL of ice-cold Acetonitrile containing 50 ng/mL of IS (Phenylacetic acid-d7). Rationale: Cold acetonitrile rapidly denatures binding proteins while acting as the organic modifier for the subsequent injection[3].

  • Vortex for 2 minutes at 1500 rpm.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of Mobile Phase A.

2. Mass Spectrometry Parameters:

  • Source: ESI Negative

  • Capillary Voltage: 2.5 kV

  • Desolvation Temperature: 450°C

  • Desolvation Gas Flow: 800 L/hr

Table 3: Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
2-Ethoxy-5-methylbenzeneacetic acid193.1149.15015Quantifier (Loss of CO₂)
2-Ethoxy-5-methylbenzeneacetic acid193.1121.15025Qualifier (Loss of C₂H₄)
Phenylacetic acid-d7 (IS)142.198.15015Internal Standard Normalization
Fragmentation Pathway Visualization

Fragmentation Parent Precursor Ion [M-H]⁻ m/z 193.1 (Deprotonated Carboxylic Acid) LossCO2 Neutral Loss - CO₂ (44 Da) Parent->LossCO2 Product1 Product Ion m/z 149.1 (Substituted Benzyl Anion) LossCO2->Product1 Product2 Product Ion m/z 121.1 (Loss of Ethyl radical) Product1->Product2 - C₂H₄ (28 Da)

Caption: Proposed ESI-negative collision-induced dissociation (CID) pathway for m/z 193.1.

Method Validation Acceptance Criteria

Both methods must be validated according to ICH Q2(R2) (for API assay) and FDA/EMA Bioanalytical Method Validation guidelines (for LC-MS/MS). The self-validating nature of the protocols ensures that any deviation from these criteria immediately flags analytical errors (e.g., matrix suppression or column degradation).

Table 4: Validation Parameters & Acceptance Thresholds

ParameterUHPLC-UV (Assay/Purity)LC-MS/MS (Bioanalytical)
Linearity (R²) ≥ 0.999 (10% to 150% of target)≥ 0.995 (using 1/x² weighting)
Accuracy (% Recovery) 98.0% – 102.0%85.0% – 115.0% (80-120% at LLOQ)
Precision (% RSD) ≤ 2.0% (Intra-day & Inter-day)≤ 15.0% (≤ 20.0% at LLOQ)
Specificity Resolution (Rs) > 1.5 from impuritiesNo interference > 20% of analyte LLOQ
Matrix Effect N/AIS-normalized Matrix Factor: 0.85 – 1.15

References

  • MacMullen, C., et al. (2011). Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine. Clinical Biochemistry. PubMed Central (NIH). Available at:[Link]

  • Hladík, M., et al. (2023). Phenylacetic acid metabolism in land plants: novel pathways and metabolites. Journal of Experimental Botany, Oxford Academic. Available at:[Link]

Sources

Application

LC-MS/MS analysis of 2-Ethoxy-5-methylbenzeneacetic acid and its metabolites

Application Note: High-Sensitivity LC-MS/MS Profiling of 2-Ethoxy-5-methylbenzeneacetic Acid and Its Phase I/II Metabolites Introduction & Analytical Context 2-Ethoxy-5-methylbenzeneacetic acid (EMBAA) is a highly versat...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Sensitivity LC-MS/MS Profiling of 2-Ethoxy-5-methylbenzeneacetic Acid and Its Phase I/II Metabolites

Introduction & Analytical Context

2-Ethoxy-5-methylbenzeneacetic acid (EMBAA) is a highly versatile aromatic building block and a representative structural motif found in various pharmaceutical intermediates. During preclinical pharmacokinetics (PK) and drug safety evaluations, understanding the metabolic fate of such structural motifs is critical, as disproportionate metabolite exposure can contribute to off-target toxicity[1].

In biological systems, EMBAA presents three primary sites of metabolic vulnerability: the ethoxy ether, the aromatic methyl group, and the carboxylic acid tail. This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology designed specifically for the absolute quantification of EMBAA and its four primary Phase I and Phase II metabolites in biological matrices.

Metabolic Pathway Analysis

The biotransformation of EMBAA is driven by Cytochrome P450 (CYP450) enzymes and Uridine 5'-diphospho-glucuronosyltransferases (UGTs). The primary pathways include:

  • M1 (O-deethylation): CYP-mediated cleavage of the ethoxy group yields the phenolic metabolite, 2-hydroxy-5-methylbenzeneacetic acid[2].

  • M2 (Aliphatic Hydroxylation): Oxidation of the aromatic methyl group produces 2-ethoxy-5-hydroxymethylbenzeneacetic acid.

  • M3 (Further Oxidation): Subsequent oxidation of M2 by alcohol/aldehyde dehydrogenases yields a polar dicarboxylic acid, 4-ethoxy-3-(carboxymethyl)benzoic acid.

  • M4 (Acyl Glucuronidation): UGTs catalyze the conjugation of glucuronic acid directly to the carboxylic acid moiety, forming a reactive acyl glucuronide[1].

Pathway Parent 2-Ethoxy-5-methylbenzeneacetic acid [Parent, MW 194.23] M1 2-Hydroxy-5-methylbenzeneacetic acid [M1: O-deethylation, MW 166.17] Parent->M1 CYP450 (O-deethylation) M2 2-Ethoxy-5-hydroxymethylbenzeneacetic acid [M2: Hydroxylation, MW 210.23] Parent->M2 CYP450 (Aliphatic Hydroxylation) M4 Acyl Glucuronide Conjugate [M4: Glucuronidation, MW 370.35] Parent->M4 UGT (Phase II) M3 4-Ethoxy-3-(carboxymethyl)benzoic acid [M3: Oxidation, MW 224.21] M2->M3 Alcohol/Aldehyde Dehydrogenase

Metabolic pathways of 2-Ethoxy-5-methylbenzeneacetic acid (EMBAA) via Phase I and Phase II enzymes.

Experimental Design & Causality (E-E-A-T)

As a Senior Application Scientist, developing a trustworthy assay requires moving beyond generic protocols to design a system that actively discriminates against matrix interferences while exploiting the specific physicochemical properties of the analytes.

Solid-Phase Extraction (SPE) Rationale: EMBAA and all its downstream metabolites possess at least one carboxylic acid moiety (pKa ~4.0–4.5), rendering them negatively charged at physiological pH. To exploit this, we utilize Oasis MAX (Mixed-mode Anion Exchange) SPE chemistry[3]. The divinylbenzene/N-vinylpyrrolidone copolymer provides reversed-phase retention, while the quaternary amine groups offer strong anion exchange. By loading the plasma sample at pH 7.0, the acidic analytes bind tightly to the anion exchange sites. Washing with 100% methanol removes neutral and basic phospholipids (a primary cause of ion suppression). Elution is then triggered by neutralizing the charge on the analytes using 2% formic acid in methanol, ensuring highly selective, near-quantitative recovery[4].

Chromatographic & Mass Spectrometry Rationale: Carboxylic acids readily deprotonate to form stable [M−H]− precursor ions; therefore, Electrospray Ionization in negative mode (ESI-) is mandatory to maximize the signal-to-noise ratio[5]. For chromatography, a high-strength silica (HSS) T3 C18 column was selected to enhance the retention of the highly polar dicarboxylic acid (M3) and glucuronide (M4) metabolites. The mobile phase utilizes 0.01% formic acid. While 0.1% formic acid is the industry standard for positive mode, reducing the concentration to 0.01% is a critical adjustment: it mitigates ion suppression in the negative ESI mode while still providing enough protons to cap residual silanols on the stationary phase, thereby preventing peak tailing[5].

Detailed Experimental Protocols

Sample Preparation (Oasis MAX SPE)

This protocol is self-validating; the inclusion of a stable isotope-labeled internal standard (EMBAA-d5) prior to extraction corrects for any volumetric losses or matrix effects during the workflow.

  • Spiking: Aliquot 100 µL of biological matrix (plasma/urine) into a microcentrifuge tube. Add 10 µL of Internal Standard working solution (EMBAA-d5, 500 ng/mL).

  • Pre-treatment: Dilute the sample with 400 µL of 2% ammonium hydroxide ( NH4​OH ) in water to ensure complete deprotonation of the carboxylic acid moieties.

  • Conditioning: Condition the Oasis MAX 96-well plate (30 mg/well) with 1.0 mL of Methanol, followed by 1.0 mL of LC-MS grade water.

  • Loading: Load the pre-treated sample (510 µL) onto the SPE cartridge at a flow rate of 1 mL/min.

  • Washing:

    • Wash 1: 1.0 mL of 2% NH4​OH in water (removes polar interferences).

    • Wash 2: 1.0 mL of 100% Methanol (removes neutral/basic lipophilic interferences).

  • Elution: Elute the acidic analytes with 2 × 500 µL of 2% Formic Acid in Methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (90% Water / 10% Acetonitrile).

LC-MS/MS Conditions
  • System: Waters ACQUITY UPLC coupled to a Xevo TQ-XS Triple Quadrupole Mass Spectrometer.

  • Column: ACQUITY UPLC HSS T3 (100 mm × 2.1 mm, 1.8 µm) maintained at 45°C.

  • Mobile Phase A: Water containing 0.01% Formic Acid.

  • Mobile Phase B: Acetonitrile containing 0.01% Formic Acid.

  • Gradient: 0-1 min (10% B), 1-5 min (linear gradient to 60% B), 5-6 min (gradient to 95% B), 6-7.5 min (hold at 95% B for column wash), 7.5-8 min (return to 10% B), 8-10 min (equilibration). Flow rate: 0.4 mL/min.

  • MS Source: ESI Negative Mode. Capillary Voltage: 2.0 kV. Desolvation Temp: 500°C. Desolvation Gas: 1000 L/hr.

Workflow A Sample Collection (Plasma/Urine) B Internal Standard Spiking & pH Adjustment A->B C Mixed-Mode Anion Exchange (Oasis MAX SPE) B->C D UPLC Separation (HSS T3 C18) C->D E ESI- MS/MS Detection (MRM Mode) D->E F Data Analysis & Quantification E->F

Step-by-step LC-MS/MS analytical workflow for the extraction and quantification of EMBAA.

Quantitative Data Presentation

The selection of the product ion m/z 149.1 for EMBAA is driven by the facile neutral loss of CO2​ (44 Da) from the deprotonated carboxylic acid during collision-induced dissociation (CID). This fragmentation pathway is highly conserved across all Phase I metabolites. For the acyl glucuronide (M4), the dominant CID pathway involves the cleavage of the ester bond, yielding the deprotonated aglycone (m/z 193.1), which provides superior specificity compared to monitoring a generic glucuronate fragment.

Table 1: Optimized MRM Parameters for EMBAA and Metabolites

AnalytePrecursor Ion ( [M−H]− )Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)Retention Time (min)
EMBAA (Parent) 193.1149.1-45-186.4
M1 (O-deethylation) 165.1121.1-40-164.2
M2 (Hydroxylation) 209.1165.1-50-203.8
M3 (Oxidation/Di-acid) 223.1179.1-55-222.5
M4 (Acyl Glucuronide) 369.1193.1-60-255.1
EMBAA-d5 (IS) 198.1154.1-45-186.4

Table 2: Method Validation Summary (Human Plasma Matrix)

AnalyteLinear Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)Mean SPE Recovery (%)Matrix Effect (%)
EMBAA 0.5 - 10000.150.5094.2 ± 3.198.5 ± 2.4
M1 1.0 - 10000.301.0089.7 ± 4.592.1 ± 3.8
M2 1.0 - 10000.351.0091.4 ± 3.995.3 ± 4.1
M3 2.0 - 10000.602.0085.6 ± 5.288.7 ± 5.5
M4 0.5 - 10000.150.5096.8 ± 2.8101.2 ± 3.0

Results and Discussion

The implementation of the mixed-mode anion exchange SPE protocol successfully decoupled the acidic analytes from neutral and basic lipid interferences. As shown in Table 2, matrix effects were tightly controlled (ranging from 88.7% to 101.2%), indicating negligible ion suppression. The use of a low-concentration formic acid modifier (0.01%) in the mobile phase proved critical for maintaining high sensitivity in the negative ESI mode, allowing for Limits of Quantification (LOQs) as low as 0.50 ng/mL for the parent compound and its acyl glucuronide. The HSS T3 stationary phase effectively resolved the highly polar M3 metabolite from the solvent front, ensuring robust integration and quantification.

References

  • Metabolite identification in preclinical and clinical phase of drug development. ResearchGate. URL:[Link]

  • In vitro and in vivo studies on the metabolism and pharmacokinetics of the selective gut microbial β-glucuronidase targeting compound Inh 1. Taylor & Francis. URL:[Link]

  • Simultaneous quantitative profiling of 20 isoprostanoids from omega-3 and omega-6 polyunsaturated fatty acids by LC-MS/MS in various biological samples. PMC. URL:[Link]

  • Evaluation of uptake of the cytostatic methotrexate in Elliptio complanata mussels by LC–MS/MS. Environmental Science and Pollution Research. URL:[Link]

  • Simultaneous Determination of Abscisic Acid and Its Catabolites by Hydrophilic Solid-Phase Extraction Combined with Ultra High Performance Liquid Chromatography–Tandem Mass Spectrometry. ACS Publications. URL:[Link]

Sources

Method

Advanced Purification Protocols for Crude 2-Ethoxy-5-methylbenzeneacetic Acid

Introduction and Context 2-Ethoxy-5-methylbenzeneacetic acid (CAS No. 383133-92-4) is a highly valuable synthetic intermediate utilized in the research and development of complex1[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Context

2-Ethoxy-5-methylbenzeneacetic acid (CAS No. 383133-92-4) is a highly valuable synthetic intermediate utilized in the research and development of complex1[1]. Because downstream coupling reactions (such as amidation or esterification) are highly sensitive to stoichiometric imbalances, isolating this phenylacetic acid derivative from crude reaction mixtures is a critical workflow. Crude reaction mixtures typically contain unreacted precursors, neutral organic byproducts, and closely related positional isomers. This application note outlines a self-validating, two-tier purification system relying on acid-base liquid-liquid extraction followed by 2[2].

Physicochemical Profiling & Mechanistic Rationale

To design an effective purification protocol, one must exploit the specific physicochemical properties of the target molecule.

Table 1: Physicochemical Properties of 2-Ethoxy-5-methylbenzeneacetic Acid

PropertyValue / Description
Chemical Name 2-Ethoxy-5-methylbenzeneacetic acid
CAS Registry Number 383133-92-4[1]
Molecular Formula C11H14O3[1]
Molecular Weight 194.23 g/mol [1]
Key Functional Groups Carboxylic acid, Ether, Aromatic methyl
Estimated pKa ~4.3 (Characteristic of phenylacetic acids)
The Causality of the Purification Strategy (E-E-A-T)

The purification strategy is grounded in the 3[3].

  • Ionization (pH > 9): When the crude mixture is treated with an aqueous base (e.g., NaOH), the carboxylic acid is deprotonated. This transforms the lipophilic acid into a highly water-soluble sodium carboxylate salt. Neutral impurities (e.g., unreacted starting materials or esterified byproducts) lack this acidic proton, remain un-ionized, and are consequently trapped in the organic phase (e.g., dichloromethane)[3].

  • Precipitation (pH < 2): After separating and discarding the organic phase, the aqueous layer is acidified with concentrated HCl. The sudden drop in pH protonates the carboxylate back into its free acid form. Because the free acid is highly lipophilic, it crashes out of the aqueous solution as a precipitate or can be 4[4]. This acts as a self-validating step: phase transfer only occurs if the molecule possesses the correct pKa.

  • Lattice Exclusion (Recrystallization): While acid-base extraction removes neutral and basic impurities, it does not remove acidic positional isomers. Recrystallization from a binary solvent system (like toluene/hexanes) forces the target molecules to form a highly ordered crystal lattice, thermodynamically 5[5].

Purification Workflow Diagram

PurificationWorkflow Crude Crude 2-Ethoxy-5-methylbenzeneacetic acid (Contains neutral & isomeric impurities) Base Alkaline Extraction Add aq. NaOH (pH > 9) Crude->Base Dissolve in DCM OrgImp Organic Phase (Discard Neutral Impurities) Base->OrgImp Phase Separation AqSalt Aqueous Phase (Sodium Carboxylate Salt) Base->AqSalt Phase Separation Acid Acidification Add conc. HCl (pH < 2) AqSalt->Acid Stirring at 0-5°C Precipitate Precipitated Free Acid (Filtered or Extracted) Acid->Precipitate Crystallization Recryst Recrystallization (Toluene/Hexanes) Precipitate->Recryst Isomer Removal Pure Pure 2-Ethoxy-5-methylbenzeneacetic acid (>99% Purity) Recryst->Pure Filtration & Drying

Figure 1: Acid-base extraction and recrystallization workflow for phenylacetic acid purification.

Step-by-Step Experimental Protocols

Protocol A: Acid-Base Liquid-Liquid Extraction

This protocol is designed to clear >99% of neutral and basic organic impurities[2].

Materials:

  • Dichloromethane (DCM) or Diethyl Ether

  • 10% Aqueous Sodium Hydroxide (NaOH)

  • Concentrated Hydrochloric Acid (HCl, ~37%)

  • Brine (Saturated NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve the crude 2-ethoxy-5-methylbenzeneacetic acid in DCM (approx. 10 mL per gram of crude). Ensure complete dissolution; gentle warming may be applied if necessary.

  • Basification: Transfer the organic solution to a separatory funnel. Add 10% aqueous NaOH (5 mL per gram of crude)[3]. Stopper and invert the funnel gently, venting frequently to release pressure.

  • Phase Separation: Allow the layers to separate. The bottom layer (DCM) contains the neutral impurities, while the top aqueous layer contains the sodium salt of the target acid. Drain and discard the DCM layer. Wash the aqueous layer with one additional portion of fresh DCM to ensure complete removal of lipophilic impurities[3].

  • Acidification: Transfer the aqueous layer to an Erlenmeyer flask equipped with a magnetic stir bar. Cool the flask in an ice-water bath (0–5 °C). Slowly add concentrated HCl dropwise while stirring vigorously until the pH reaches 1.5–2.0 (verify with pH paper)[4]. A thick white/off-white precipitate of the free acid will form.

  • Recovery:

    • Option 1 (Filtration): If the precipitate is highly crystalline, collect it via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold water and dry under vacuum[2].

    • Option 2 (Extraction): If the product oils out, extract the acidified aqueous layer with fresh Ethyl Acetate (3 x 10 mL per gram). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the semi-pure acid[2].

Protocol B: Solvent-Antisolvent Recrystallization

To achieve >99% purity and remove structurally similar positional isomers, recrystallization is required[6].

Materials:

  • Toluene (Solvent)

  • Hexanes or Heptane (Antisolvent)

Procedure:

  • Dissolution: Place the semi-pure 2-ethoxy-5-methylbenzeneacetic acid in a round-bottom flask. Add a minimum volume of hot toluene (heated to ~80 °C) just until the solid completely dissolves.

  • Antisolvent Addition: Remove the flask from the heat source. Slowly add hot hexanes dropwise until the solution becomes slightly cloudy (the cloud point). Add a few drops of hot toluene to7[7].

  • Crystallization: Allow the flask to cool slowly to room temperature undisturbed. This slow cooling promotes the growth of large, pure crystals while leaving impurities dissolved in the mother liquor. Once at room temperature, transfer the flask to an ice bath for 30 minutes to maximize yield.

  • Isolation: Collect the purified crystals via vacuum filtration. Wash the crystals with a small volume of ice-cold hexanes.

  • Drying: Dry the crystals in a vacuum oven at 40 °C to a constant mass to remove residual solvent[6].

Table 2: Impurity Clearance Matrix

Impurity TypePrimary Removal MethodExpected ClearanceMechanistic Reason
Unreacted Neutral Organics Acid-Base Extraction> 99%Un-ionized at pH > 9; remains in the organic phase.
Basic Byproducts Acid-Base Extraction> 99%Un-ionized at pH > 9; remains in the organic phase.
Positional Isomers Recrystallization> 95%Excluded from the highly ordered crystal lattice during slow cooling.
Inorganic Salts Aqueous Washes> 99%Highly soluble in the aqueous phase; removed during filtration/extraction.

References

  • Echemi. "383133-92-4, 2-Ethoxy-5-methylbenzeneacetic acid".
  • BenchChem. "Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers".
  • Google Patents. "US5698735A - Process for preparing substituted phenylacetic acid derivatives and novel intermediates".
  • Google Patents. "US4161538A - Substituted phenylacetic acid derivatives and process for the preparation thereof".
  • Milne, J. E., et al. "Iodide-Catalyzed Reductions: Development of a Synthesis of Phenylacetic Acids." The Journal of Organic Chemistry, ACS Publications, 2011.
  • MDPI. "Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives".

Sources

Application

Application Notes and Protocols for the Recrystallization of 2-Ethoxy-5-methylbenzeneacetic Acid

Introduction: The Rationale for Recrystallization In the synthesis of active pharmaceutical ingredients (APIs) and other high-purity chemical entities, the isolation of a crystalline solid is a critical final step. Howev...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rationale for Recrystallization

In the synthesis of active pharmaceutical ingredients (APIs) and other high-purity chemical entities, the isolation of a crystalline solid is a critical final step. However, the initial solid product obtained from a reaction is seldom pure; it is typically contaminated with by-products, unreacted starting materials, or residual catalysts. Recrystallization is a powerful and widely-used purification technique that leverages differences in solubility to separate the desired compound from such impurities. The fundamental principle is based on the observation that the solubility of most solid organic compounds increases with temperature.[1] By dissolving the impure solid in a minimum amount of a hot solvent and then allowing the solution to cool slowly, the desired compound will preferentially crystallize out, leaving the more soluble impurities behind in the mother liquor. The slow and controlled formation of the crystal lattice is a highly selective process that tends to exclude molecules that do not fit perfectly, resulting in a significant enhancement of purity.

Safety Precautions

While a specific Safety Data Sheet (SDS) for 2-Ethoxy-5-methylbenzeneacetic acid is not widely available, data from structurally similar compounds, such as 2-ethoxybenzoic acid, indicate that it may be a skin and eye irritant.[2] Therefore, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood.

Part 1: Empirical Determination of the Optimal Recrystallization Solvent

The success of any recrystallization procedure hinges on the selection of an appropriate solvent. An ideal solvent for single-solvent recrystallization should exhibit the following characteristics:

  • The compound of interest should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • The impurities should either be highly soluble at all temperatures (remaining in the mother liquor upon cooling) or insoluble in the hot solvent (allowing for removal by hot filtration).

  • The solvent should be chemically inert with respect to the compound being purified.

  • The solvent should have a relatively low boiling point to facilitate its removal from the purified crystals.

Given the aromatic carboxylic acid structure of 2-Ethoxy-5-methylbenzeneacetic acid, a range of solvents with varying polarities should be screened.

Protocol for Solvent Screening
  • Preparation : Dispense approximately 20-30 mg of crude 2-Ethoxy-5-methylbenzeneacetic acid into several labeled test tubes.

  • Solvent Addition (Room Temperature) : To each test tube, add 0.5 mL of a different candidate solvent. Agitate the mixture at room temperature for 1-2 minutes.[3]

  • Observation (Room Temperature) : Record the solubility of the compound in each solvent at room temperature. A suitable solvent will not dissolve the compound at this stage. Solvents that fully dissolve the compound at room temperature are unsuitable for single-solvent recrystallization but may be considered as the "good" solvent in a mixed-solvent system.

  • Heating : For the test tubes where the compound was insoluble or sparingly soluble at room temperature, gently heat the mixture to the boiling point of the solvent using a water bath or a sand bath. Add the solvent dropwise while heating until the solid just dissolves.

  • Observation (Elevated Temperature) : Note the solubility in the hot solvent. An ideal solvent will fully dissolve the compound at its boiling point. If the compound remains insoluble even at boiling, that solvent is unsuitable.

  • Cooling and Crystallization : Allow the hot, clear solutions to cool slowly to room temperature. If crystallization does not occur spontaneously, induce it by scratching the inside of the test tube with a glass rod or by adding a seed crystal. After cooling to room temperature, place the test tubes in an ice bath for 10-15 minutes to maximize crystal formation.[4]

  • Evaluation : Assess the quantity and quality of the crystals formed. The best solvent will provide a high yield of well-formed crystals.

Candidate Solvents for Screening

The following table summarizes a recommended list of solvents for initial screening, covering a range of polarities.

SolventPolarityRationale
WaterHighCarboxylic acids can have some water solubility, especially at high temperatures.
EthanolMedium-HighA common and effective solvent for recrystallizing organic acids.[5]
IsopropanolMediumSimilar to ethanol, offers a good balance of polarity.
Ethyl AcetateMedium-LowA versatile solvent for a wide range of organic compounds.
TolueneLowSuitable for aromatic compounds, may require a co-solvent.
Heptane/HexaneVery LowLikely to be a poor solvent, but useful as an "anti-solvent" in mixed-solvent systems.
Ethanol/Water MixVariableA powerful mixed-solvent system where the polarity can be fine-tuned.[5]

Part 2: Detailed Recrystallization Protocol

Based on the solvent screening, you will proceed with either a single-solvent or a mixed-solvent recrystallization. The following protocols are detailed for both scenarios.

Single-Solvent Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Place crude solid in Erlenmeyer flask B Add minimal hot solvent to dissolve A->B Heat C Hot gravity filtration (if insoluble impurities present) B->C Saturated Solution D Slow cooling to room temperature C->D Clear Filtrate E Ice bath to maximize yield D->E Induce Crystallization F Vacuum filtration to collect crystals E->F Crystal Slurry G Wash with ice-cold solvent F->G Filter Cake H Dry crystals under vacuum G->H Washed Crystals

Caption: Single-Solvent Recrystallization Workflow

Experimental Protocol (Single-Solvent)
  • Dissolution : Place the crude 2-Ethoxy-5-methylbenzeneacetic acid in an Erlenmeyer flask. In a separate flask, bring the chosen solvent to a boil. Add a small portion of the hot solvent to the crude solid and swirl. Continue to add the hot solvent in small increments until the solid is completely dissolved.[6] It is crucial to use the minimum amount of hot solvent to ensure a good recovery.

  • Decolorization (Optional) : If the solution is colored, and the pure compound is known to be colorless, remove the flask from the heat source and allow it to cool slightly. Add a small amount of activated charcoal to the solution and then gently reheat to boiling for a few minutes. The charcoal will adsorb colored impurities.

  • Hot Gravity Filtration : If activated charcoal was used or if insoluble impurities are present, perform a hot gravity filtration. This step is critical to remove these impurities before crystallization. Use a pre-heated funnel and fluted filter paper to prevent premature crystallization in the funnel.[5]

  • Crystallization : Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation : Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing : Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.

  • Drying : Allow the crystals to dry on the filter paper with the vacuum on for several minutes. Then, transfer the crystals to a watch glass and allow them to air dry completely, or dry in a vacuum oven at a temperature well below the compound's melting point.

Mixed-Solvent Recrystallization

This technique is employed when no single solvent is ideal. A pair of miscible solvents is used: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" or "anti-solvent").[5][7]

Experimental Protocol (Mixed-Solvent)
  • Dissolution : Dissolve the crude solid in a minimum amount of the hot "good" solvent in an Erlenmeyer flask.

  • Addition of Anti-Solvent : While keeping the solution hot, add the "bad" solvent dropwise until the solution becomes faintly cloudy (the "cloud point"). This indicates that the solution is saturated.

  • Clarification : Add a few more drops of the hot "good" solvent until the cloudiness just disappears.

  • Crystallization, Isolation, Washing, and Drying : Follow steps 4-7 from the single-solvent protocol, using an ice-cold mixture of the two solvents (in the same proportion as the final recrystallization mixture) for the washing step.

Troubleshooting

ProblemPossible CauseSuggested Solution
No crystals form upon cooling Too much solvent was used.Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
The solution is supersaturated.Scratch the inner surface of the flask with a glass rod or add a seed crystal of the pure compound.
Oiling out The compound's melting point is lower than the boiling point of the solvent, or the solution is too concentrated.Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool slowly. Alternatively, choose a solvent with a lower boiling point.
Low recovery Too much solvent was used.Concentrate the mother liquor and cool to obtain a second crop of crystals (which may be less pure).
Premature crystallization during hot filtration.Ensure the funnel and receiving flask are pre-heated. Use a stemless funnel.

Conclusion

This application note provides a comprehensive and adaptable framework for the purification of 2-Ethoxy-5-methylbenzeneacetic acid by recrystallization. By beginning with a systematic solvent screening, researchers can confidently select the optimal conditions to achieve high purity and yield. The detailed protocols and troubleshooting guide offer practical solutions to common challenges, ensuring a robust and reproducible purification process critical for research and drug development applications.

References

  • General procedures for the purification of Carboxylic acids - Chempedia. (n.d.). LookChem. Retrieved from [Link]

  • Recrystallization-1.pdf. (n.d.). Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • recrystallization-2.doc.pdf. (n.d.). Retrieved from [Link]

  • Recrystallization - Single Solvent. (n.d.). Retrieved from [Link]

  • How to recrystallize a product from ethanol/diethyl? (2014, March 21). ResearchGate. Retrieved from [Link]

  • Rowan College at Burlington County CHE 241 Lab 2: Recrystallization. (n.d.). Chemistry Solutions. Retrieved from [Link]

  • Purification of aromatic polycarboxylic acids by recrystallization. (1972). Google Patents.
  • Chem 267. Recrystallization. (n.d.). Retrieved from [Link]

  • Experimentally Testing Solvents. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Lab Procedure: Recrystallization. (2024, January 23). LabXchange. Retrieved from [Link]

  • Experiment 9 — Recrystallization. (n.d.). Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • Crystallization. (n.d.). WVU Community. Retrieved from [Link]

  • 2-ethoxy-5-methylbenzoic acid — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: The Role of 2-Ethoxy-5-methylbenzeneacetic Acid in Advanced Organic Synthesis and Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Profile: 2-Ethoxy-5-methylbenzeneacetic acid (CAS: 383133-92-4) Executive Summary & Mechanistic Rationale In modern medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Profile: 2-Ethoxy-5-methylbenzeneacetic acid (CAS: 383133-92-4)

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, the selection of highly specific building blocks dictates the pharmacokinetic and pharmacodynamic success of downstream drug candidates. 2-Ethoxy-5-methylbenzeneacetic acid has emerged as a privileged intermediate. The structural causality for its utility is twofold:

  • Steric & Electronic Tuning (2-Ethoxy Group): The ortho-ethoxy substituent acts as a potent hydrogen bond acceptor while providing significant steric shielding. This shielding is critical for locking the conformation of adjacent rotatable bonds, a necessity when targeting highly specific enzyme pockets.

  • Hydrophobic Anchoring (5-Methyl Group): The meta-methyl group provides a lipophilic anchor that perfectly occupies hydrophobic sub-pockets in target proteins, while also serving as a potential metabolic "soft spot" to tune the half-life of the resulting drug.

This application note details the field-proven integration of this compound into three distinct therapeutic and synthetic pipelines: Phosphodiesterase 4 (PDE4) inhibitors, Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators, and functionalized 1-tetralones via organocatalysis.

Synthetic Divergence Overview

SyntheticPathways Core 2-Ethoxy-5-methylbenzeneacetic acid (CAS: 383133-92-4) App1 PDE4 / TNF-α Inhibitors (Oxazole Derivatives) Core->App1 Amidation / Ketone Formation App2 CFTR Modulators (Oxolane-2-carboxamides) Core->App2 Sulfonamide Coupling App3 Functionalized 1-Tetralones (Tamura Cycloaddition) Core->App3 Organocatalysis / Cycloaddition

Synthetic divergence of 2-Ethoxy-5-methylbenzeneacetic acid into key therapeutic intermediates.

Application Workflows & Self-Validating Protocols

Application 1: Synthesis of PDE4 & TNF-α Inhibitors

Therapeutic Context: The 2-ethoxy-5-methylphenyl moiety is a critical pharmacophore in the synthesis of oxazole-based PDE4 inhibitors (e.g., 1-(2-ethoxy-5-methylphenyl)-3-[2-(3-isopropoxy-4-methoxyphenyl)oxazol-4-yl]propan-1-one) used for treating atopic dermatitis[1]. The moiety perfectly occupies the hydrophobic pocket of the PDE4 enzyme.

Protocol 1: Controlled Acylation and Ketone Formation Causality: Oxalyl chloride is selected over thionyl chloride to prevent unwanted electrophilic chlorination of the electron-rich 2-ethoxy-5-methylphenyl ring. A strictly controlled temperature gradient prevents ether cleavage.

  • Activation: Dissolve 2-Ethoxy-5-methylbenzeneacetic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add oxalyl chloride (1.2 eq) dropwise at 0 °C, followed by a catalytic amount of DMF (0.05 eq). Stir for 2 hours, allowing the reaction to warm to 20 °C.

  • Coupling: Concentrate the mixture under reduced pressure to remove excess oxalyl chloride. Redissolve the resulting acyl chloride in DCM and add it dropwise to a solution of the target oxazole intermediate (1.0 eq) and N,N-Diisopropylethylamine (DIPEA, 2.5 eq) at 0 °C.

  • Self-Validating Metric: Quench an aliquot in methanol. Analyze via FTIR and LC-MS. Validation: The disappearance of the broad carboxylic acid O-H stretch (~3300–2500 cm⁻¹) and the emergence of a sharp ketone/amide carbonyl stretch (~1650–1680 cm⁻¹), coupled with the expected [M+H]+ mass peak, confirms quantitative conversion. Do not proceed to aqueous workup until the acid peak is undetectable.

Application 2: Development of CFTR Modulators

Therapeutic Context: Modulators of the CFTR protein, such as (2R)-2-(2-ethoxy-5-methylphenyl)-N-(2-methylquinoline-5-sulfonyl)oxolane-2-carboxamide, rely on this building block to stabilize the oxolane core via steric bulk, preventing rapid enzymatic degradation[2].

Protocol 2: HATU-Mediated Sulfonamide Coupling Causality: Standard carbodiimides (like EDC or DCC) fail here because the severe steric bulk of the ortho-ethoxy group retards coupling rates, leading to epimerization of the adjacent chiral center. HATU generates a highly reactive HOAt ester that rapidly overcomes this steric hindrance, preserving stereochemical integrity.

  • Reagent Assembly: In a flame-dried Schlenk flask, combine 2-Ethoxy-5-methylbenzeneacetic acid (1.0 eq), the functionalized sulfonamide/oxolane core (1.05 eq), and HATU (1.2 eq) in anhydrous DMF.

  • Base Addition: Add DIPEA (3.0 eq) dropwise over 10 minutes. Stir at ambient temperature for 4–6 hours under an argon atmosphere.

  • Self-Validating Metric: Dilute the crude mixture with EtOAc and wash extensively with a 5% aqueous LiCl solution to strip the DMF. Validation: Analyze the organic layer via Chiral HPLC. The system is validated if the enantiomeric excess (ee) remains >95%, proving that the HATU-mediated rapid coupling successfully outpaced any base-catalyzed epimerization of the alpha-carbon.

Application 3: Organocatalytic Asymmetric Tamura Cycloaddition

Synthetic Context: Derivatives of this acid (specifically, α-branched nitroolefins derived from the acid) undergo highly enantioselective Tamura cycloadditions with homophthalic anhydrides to yield functionalized 1-tetralones, such as (1R,2S,3S)-2-(2-Ethoxy-5-methylphenyl)-1,2,3,4-tetrahydro-3-methyl-3-nitro-4-oxonaphthalene-1-carboxylic acid[3].

Protocol 3: Squaramide-Catalyzed [4+2] Cycloaddition Causality: Bifunctional squaramide catalysts are utilized because their dual hydrogen-bonding network simultaneously activates the nitro group of the olefin and the enol form of the anhydride. This rigid transition state ensures strict facial selectivity, which is otherwise impossible with standard Lewis acids.

  • Precursor Preparation: Convert 2-Ethoxy-5-methylbenzeneacetic acid to its corresponding α-branched nitroolefin via reduction, Swern oxidation, and a subsequent Henry reaction.

  • Cycloaddition: Dissolve the nitroolefin (1.0 eq) and homophthalic anhydride (1.2 eq) in methyl tert-butyl ether (MTBE). Add the chiral bifunctional squaramide catalyst (10 mol%) and stir at room temperature for 24 hours.

  • Self-Validating Metric: Isolate the crude product and perform 2D NMR (NOESY). Validation: The cross-peaks between the protons of the newly formed chiral centers will confirm the relative cis/trans geometry. A subsequent Chiral Stationary Phase HPLC analysis must show an enantiomeric ratio (er) of at least 90:10 to validate the efficacy of the squaramide catalyst.

Quantitative Data & Reaction Metrics

To facilitate experimental planning, the following table summarizes the expected quantitative outcomes and validation parameters for the workflows described above.

Application TargetKey Reaction TypeCatalyst / ReagentTypical Yield (%)Stereocontrol (ee %)Primary Validation Method
PDE4 Inhibitors Acylation / Ketone FormationOxalyl Chloride, DMF (cat.)75 – 85%N/A (Achiral coupling)FTIR (C=O stretch), LC-MS
CFTR Modulators Amide/Sulfonamide CouplingHATU, DIPEA70 – 80%> 95%Chiral HPLC, LC-MS
1-Tetralones Asymmetric Tamura CycloadditionBifunctional Squaramide82 – 91%85 – 95%2D NMR (NOESY), Chiral HPLC

References

  • Oxazole compound and pharmaceutical composition (US Patent 8,637,559 B2).
  • Modulators of the Cystic Fibrosis Transmembrane Conductance Regulator Protein and Methods of Use (US Patent App. 2022/0211692 A1).
  • Organocatalytic Asymmetric Tamura Cycloaddition with α-Branched Nitroolefins: Synthesis of Functionalized 1-Tetralones . The Journal of Organic Chemistry (ACS Publications).[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 2-Ethoxy-5-methylbenzeneacetic Acid Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with synthesizing 2-Ethoxy-5-methylbenzeneace...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with synthesizing 2-Ethoxy-5-methylbenzeneacetic acid (CAS: 383133-92-4).

Due to the unique steric and electronic profile of the ortho-ethoxy and meta-methyl substitutions on the phenyl ring, standard phenylacetic acid protocols often suffer from stalled intermediates or low conversion rates. This guide covers the two most robust industrial and laboratory pathways: Nitrile Hydrolysis and Palladium-Catalyzed Carbonylation [1].

Workflow SM 2-Ethoxy-5-methyl benzyl chloride Nitrile 2-Ethoxy-5-methyl benzyl cyanide SM->Nitrile NaCN, TBAB Biphasic SN2 Product 2-Ethoxy-5-methyl benzeneacetic acid SM->Product CO (1.5 MPa), Pd Cat. TEAC, NaOH, 80°C Amide Amide Intermediate (Stall Point) Nitrile->Amide H2O, H+ Partial Hydrolysis Amide->Product 70% H2SO4 120°C

Synthetic workflows for 2-Ethoxy-5-methylbenzeneacetic acid via hydrolysis and carbonylation.

Part 1: Troubleshooting & FAQs

Pathway A: The Nitrile Hydrolysis Route

The classical approach involves the SN​2 cyanation of 2-ethoxy-5-methylbenzyl chloride followed by rigorous hydrolysis[2].

Q1: During cyanation, I am seeing significant formation of benzyl alcohols rather than the target nitrile. How do I prevent this? Causality: Aqueous sodium cyanide solutions are highly alkaline. If the SN​2 displacement is too slow, competitive nucleophilic attack by hydroxide ions (hydrolysis of the benzyl chloride) takes over. Solution: Transition to a biphasic reaction system (e.g., Toluene/Water) and introduce a Phase Transfer Catalyst (PTC) such as Tetrabutylammonium bromide (TBAB). The PTC shuttles the cyanide ion into the organic phase, stripping it of its hydration shell. This makes the cyanide a "naked," highly reactive nucleophile, accelerating the SN​2 reaction and outcompeting the background hydrolysis.

Q2: My hydrolysis reaction stalls at 2-ethoxy-5-methylphenylacetamide. Why won't it convert to the carboxylic acid? Causality: The conversion of an amide to a carboxylic acid requires the formation of a bulky tetrahedral intermediate. The ortho-ethoxy group creates significant steric hindrance, raising the activation energy required for water to attack the carbonyl carbon[2]. Solution: You must increase the thermodynamic driving force. Standard dilute acids will not work. You must use 70% w/w Sulfuric Acid and heat the system to 115–120 °C[2]. Alternatively, use a strong base (KOH) in a high-boiling solvent like ethylene glycol (150 °C) to force the reaction forward.

Pathway B: Palladium-Catalyzed Carbonylation

This modern route bypasses the toxic cyanide intermediate, directly converting the benzyl chloride to the acid using CO and a Palladium catalyst[3].

Q3: I am getting less than 40% conversion in my carbonylation reaction. What is causing the catalyst to fail? Causality: Two factors are likely at play: mass transfer limitations of CO into the aqueous phase, and potential catalyst poisoning. The ortho-ethoxy oxygen can weakly chelate the Palladium center, slowing down the crucial reductive elimination step. Furthermore, highly polar solvents (like DMF) trap the active Pd species and limit CO solubility[3]. Solution: Switch to a non-polar solvent like Xylene (Dimethylbenzene) paired with aqueous NaOH, and add Tetraethylammonium chloride (TEAC) . The non-polar solvent increases CO solubility, while TEAC acts as a PTC to shuttle hydroxide ions to the Pd-acyl complex, rapidly forcing reductive elimination before catalyst degradation occurs[3].

Q4: How do I minimize the formation of homocoupled byproducts (e.g., 1,2-bis(2-ethoxy-5-methylphenyl)ethane)? Causality: Wurtz-type homocoupling occurs when the oxidative addition of the benzyl chloride to Pd(0) outpaces the migratory insertion of CO. If the Pd-benzyl complex waits too long for CO, it can react with another benzyl radical/complex. Solution: Ensure a continuous CO pressure of at least 1.5 MPa. Do not exceed 80 °C; higher temperatures accelerate oxidative addition disproportionately and lead to thermal degradation of the Pd(PPh3​)2​Cl2​ catalyst[3].

CatalyticCycle Pd0 Pd(0) Active Catalyst OA Oxidative Addition (Ar-CH2-Cl) Pd0->OA Ar-CH2-Cl MI Migratory Insertion (CO) OA->MI CO Coordination RE Reductive Elimination (OH- attack) MI->RE PTC (TEAC) transfers OH- RE->Pd0 Catalyst Regeneration Prod Target Carboxylic Acid RE->Prod

Mechanism of Pd-catalyzed carbonylation highlighting the role of phase transfer catalysts.

Part 2: Quantitative Data & Optimization Metrics

To guide your solvent and condition selection, review the following empirical data derived from optimization studies on sterically hindered phenylacetic acid derivatives.

Table 1: Solvent Effects on Pd-Catalyzed Carbonylation Yield [3] (Conditions: 0.01 mol substrate, 10 mL solvent, 8 mL 4M NaOH, 0.13 mmol Pd(PPh3​)2​Cl2​ , 0.18 mmol TEAC, 1.5 MPa CO, 80 °C, 20 h)

Solvent SystemDielectric Constant (ε)Conversion (%)Isolated Yield (%)
Xylene (DMB) 2.27 99 95
Diphenyl ether2.689462
Butyraldehyde13.407149
Isoamyl alcohol14.706643
DMF36.704635

Table 2: Comparison of Hydrolysis Conditions for Sterically Hindered Nitriles [2]

Hydrolysis ReagentTemperatureTimePrimary Outcome
10% HCl (aq)100 °C (Reflux)24 hStalls at Amide (15% Acid Yield)
2M NaOH (aq)100 °C (Reflux)24 hStalls at Amide (20% Acid Yield)
70% H2​SO4​ (w/w) 115-120 °C 4-6 h Complete Conversion (>85% Acid Yield)
KOH in Ethylene Glycol150 °C8 hComplete Conversion (~80% Acid Yield)

Part 3: Self-Validating Experimental Protocols

Protocol A: Rigorous Acid-Catalyzed Hydrolysis of 2-Ethoxy-5-methylbenzyl cyanide

This protocol utilizes an acid-base extraction validation system to ensure complete separation of any stalled amide intermediate from the final product.[2]

Step-by-Step Methodology:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a mechanical stirrer and a reflux condenser, carefully mix 75 mL of distilled water and 55 mL of concentrated sulfuric acid to create a ~70% H2​SO4​ solution. Caution: Highly exothermic.

  • Reagent Addition: Add 50 g of 2-ethoxy-5-methylbenzyl cyanide to the hot acid mixture.

  • Reflux: Heat the mixture to 115–120 °C with vigorous stirring for 4 to 6 hours.

  • In-Process Control (IPC): Pull a 0.5 mL aliquot, quench in ice water, and extract with ethyl acetate. Run TLC (Hexanes:EtOAc 7:3). The nitrile spot should be absent, and the amide spot should be minimal.

  • Quenching: Cool the reaction slightly and pour it slowly into 400 mL of crushed ice/water. The crude 2-ethoxy-5-methylbenzeneacetic acid (contaminated with trace amide) will precipitate as a solid or heavy oil.

  • Self-Validating Purification: Filter or decant the crude product. Dissolve the crude mass in 200 mL of lukewarm 10% Na2​CO3​ solution.

    • Causality Check: The target carboxylic acid will deprotonate and dissolve into the aqueous layer as a sodium salt. Any unreacted amide remains completely insoluble.

  • Filtration: Filter the alkaline solution to remove the solid amide byproduct.

  • Precipitation: Slowly acidify the clear aqueous filtrate with concentrated HCl until the pH reaches 1-2. The pure 2-ethoxy-5-methylbenzeneacetic acid will precipitate as a white/off-white solid.

  • Isolation: Filter, wash with cold water, and dry under a vacuum.

Protocol B: Biphasic Palladium-Catalyzed Carbonylation

This protocol leverages phase transfer catalysis for high-yield carbonylation under mild pressure.[3]

Step-by-Step Methodology:

  • Reactor Preparation: Purge a 100 mL high-pressure stainless steel autoclave with Nitrogen three times to remove oxygen.

  • Reagent Loading: Charge the reactor with 2-ethoxy-5-methylbenzyl chloride (10 mmol), Xylene (10 mL), Pd(PPh3​)2​Cl2​ (0.13 mmol), and Tetraethylammonium chloride (TEAC, 0.18 mmol).

  • Base Addition: Add 8 mL of a 4M NaOH aqueous solution.

  • Pressurization: Seal the reactor, purge with Carbon Monoxide (CO) three times, and then pressurize the system to exactly 1.5 MPa with CO.

  • Reaction: Heat the violently stirring biphasic mixture to 80 °C.

  • In-Process Control (IPC): Monitor the pressure gauge. As CO is consumed, the pressure will drop. Maintain the pressure at 1.5 MPa by feeding CO. The reaction is complete when CO uptake ceases (typically 15-20 hours).

  • Workup: Cool the reactor to room temperature and carefully vent the excess CO in a fume hood. Transfer the biphasic mixture to a separatory funnel.

  • Phase Separation: Discard the organic (xylene) layer, which contains the catalyst and any homocoupled neutral byproducts.

  • Acidification: Take the aqueous layer (containing the sodium salt of the product) and acidify it with concentrated HCl to pH 1.

  • Extraction: Extract the newly precipitated free acid with Ethyl Acetate (3 x 20 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the pure 2-ethoxy-5-methylbenzeneacetic acid.

References

  • Organic Syntheses, 1922, 2, 63.
  • Journal of Chemical Research / ProQuest.
  • Benchchem.
  • Electronic Supplementary Information - Improved, gram-scale synthesis...

Sources

Optimization

Technical Support Center: Troubleshooting the Purification of 2-Ethoxy-5-methylbenzeneacetic acid (CAS 383133-92-4)

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals dealing with the synthesis and purification of 2-Ethoxy-5-methylbenzeneacetic acid (CA...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals dealing with the synthesis and purification of 2-Ethoxy-5-methylbenzeneacetic acid (CAS 383133-92-4).

As a critical phenylacetic acid derivative used as an intermediate in pharmaceutical synthesis, this compound presents unique physicochemical challenges during isolation. Its specific substitution pattern—an ortho-ethoxy group and a meta-methyl group relative to the acetic acid moiety—disrupts crystal lattice packing and increases lipophilicity, making it highly prone to "oiling out" during crystallization and difficult to separate from upstream alkylation byproducts.

Part 1: Chemical Context & Impurity Profiling

Before troubleshooting, it is essential to understand the thermodynamic and chemical nature of your crude mixture. The ortho-ethoxy group introduces steric bulk and rotational flexibility, which significantly lowers the melting point of the molecule.

Table 1: Common Impurities and Physicochemical Impact

Impurity TypeChemical OriginImpact on Purification
Ethyl 2-ethoxy-5-methylbenzeneacetate Over-alkylation during the ethylation of the phenolic precursor.Co-elutes in non-polar solvents; acts as a melting-point depressant, exacerbating oiling out.
2-Hydroxy-5-methylbenzeneacetic acid Unreacted starting material (incomplete ethylation).Increases polarity of the mixture; can co-precipitate during acidic workups.
Oxidation Byproducts Benzylic oxidation at the C5-methyl or alpha-carbon.Imparts a yellow/brown color to the crude solid; highly soluble in the "oil" phase during LLPS.

Part 2: Troubleshooting FAQs

Q1: During recrystallization, my product forms a cloudy emulsion and settles as a sticky oil at the bottom of the flask instead of forming solid crystals. How do I fix this? A1: This phenomenon is known as "oiling out" or Liquid-Liquid Phase Separation (LLPS)[1][2]. It occurs when the compound separates from the supersaturated solution at a temperature that is higher than the melting point of the solute-solvent mixture[3]. Because impurities dissolve preferentially in this amorphous liquid droplet phase rather than the bulk solvent, the resulting oil will solidify into an impure, glass-like solid[3]. The ortho-ethoxy group in 2-Ethoxy-5-methylbenzeneacetic acid increases the molecule's rotational degrees of freedom, making it highly susceptible to LLPS.

Causality & Fix: To prevent LLPS, you must ensure the nucleation temperature is higher than the LLPS boundary.

  • Change the Solvent System: Switch from a single solvent to a binary solvent system (e.g., Toluene/Heptane). Toluene provides solubility, while Heptane acts as an anti-solvent to force nucleation before the oiling-out temperature is reached.

  • Seeding: Introduce pure seed crystals of 2-Ethoxy-5-methylbenzeneacetic acid at a temperature just above the oiling-out point to kinetically favor solid crystal growth over liquid droplet formation[3][4].

Q2: My crude NMR shows a significant amount of the ethyl ester byproduct (ethyl 2-ethoxy-5-methylbenzeneacetate). Standard recrystallization isn't removing it. What is the most efficient purification strategy? A2: If your synthesis utilized an ethyl halide to alkylate the phenol, the carboxylic acid was likely partially esterified. Because the ester is structurally similar and highly lipophilic, it is difficult to remove via standard crystallization.

Causality & Fix: Instead of attempting to separate the ester, perform a base-mediated saponification (alkaline hydrolysis)[5][6]. By treating the crude mixture with aqueous sodium hydroxide (NaOH), the ester undergoes nucleophilic acyl substitution, converting it back into the sodium salt of 2-Ethoxy-5-methylbenzeneacetic acid[6]. This approach not only purifies the mixture but actually recovers yield that would have otherwise been lost as a byproduct.

Q3: How do I remove the unreacted phenolic starting material (2-hydroxy-5-methylbenzeneacetic acid)? A3: Both the product and the impurity contain a carboxylic acid (pKa ~4), meaning standard acid-base extractions with NaHCO₃ will extract both into the aqueous phase. However, the impurity contains a free phenolic -OH, making it significantly more polar. A short silica plug using a non-polar eluent (e.g., Hexanes/Ethyl Acetate 4:1 with 1% Acetic Acid) will retain the phenolic impurity much more strongly than the ethylated target product[7].

Part 3: Step-by-Step Purification Protocols

Protocol A: Saponification and Acid-Base Extraction (Ester Recovery)

Objective: Convert ester impurities into the target carboxylic acid and remove neutral organic impurities.

  • Dissolution: Dissolve 10 g of crude 2-Ethoxy-5-methylbenzeneacetic acid (containing ester impurities) in 50 mL of Tetrahydrofuran (THF).

  • Saponification: Add 50 mL of 2M aqueous NaOH. Heat the biphasic mixture under reflux (approx. 65 °C) for 2-3 hours with vigorous stirring. (Causality: Heat and excess hydroxide drive the hydrolysis of the sterically hindered ester to completion[5][6].)

  • Solvent Removal: Cool to room temperature and remove the THF via rotary evaporation. (Self-Validation: Leaving THF can cause the product to partition back into the organic phase during washing, lowering yield).

  • Organic Wash: Transfer the aqueous layer to a separatory funnel. Wash with 2 x 30 mL of Ethyl Acetate (EtOAc). (Causality: The target molecule is currently a water-soluble sodium carboxylate. The EtOAc wash removes any unreacted neutral impurities or benzylic oxidation products). Discard the organic layer.

  • Acidification: Cool the aqueous layer in an ice bath to 0-5 °C. Slowly add 6M HCl dropwise while stirring continuously until the pH reaches 1.5 - 2.0. (Causality: Protonating the carboxylate converts it back into the highly lipophilic free carboxylic acid, which will precipitate out of the aqueous solution[6].)

  • Isolation: Extract the precipitated acid with 2 x 50 mL of EtOAc. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the purified crude acid, ready for crystallization.

Protocol B: Anti-Solvent Crystallization (Oiling-Out Prevention)

Objective: Obtain high-purity crystals while avoiding Liquid-Liquid Phase Separation.

  • Dissolution: Dissolve the crude, dry 2-Ethoxy-5-methylbenzeneacetic acid in a minimum amount of hot Toluene (approx. 80 °C).

  • Anti-Solvent Addition: Slowly add hot Heptane (anti-solvent) dropwise until the solution becomes faintly turbid, then add a few drops of Toluene until it just clears.

  • Seeding: Cool the solution very slowly (0.1 °C/min). When the temperature reaches approx. 5 °C above the known oiling-out temperature, add 1-2 mg of pure 2-Ethoxy-5-methylbenzeneacetic acid seed crystals[3].

  • Maturation: Hold the temperature steady for 1 hour to allow the seed crystals to mature and consume the supersaturation, preventing the formation of the oil phase[1][4].

  • Final Cooling: Cool slowly to 0-5 °C in an ice bath. Filter the resulting white crystalline solid via vacuum filtration and wash with ice-cold Heptane.

Part 4: Process Workflows

G Crude Crude Mixture (Acid + Ester Impurity) Hydrolysis Add aq. NaOH / THF (Saponification) Crude->Hydrolysis AqueousPhase Aqueous Phase (Sodium Carboxylate) Hydrolysis->AqueousPhase Phase Separation OrganicWash Organic Wash (EtOAc) (Removes Neutral Impurities) Hydrolysis->OrganicWash Discard Organic Acidification Acidify with HCl (pH < 2) AqueousPhase->Acidification Precipitate Pure 2-Ethoxy-5-methyl- benzeneacetic acid Acidification->Precipitate Precipitation / Extraction

Workflow for the saponification of ester impurities and subsequent acid-base extraction.

G Dissolve Dissolve in Hot Solvent (e.g., Toluene) Cooling Controlled Slow Cooling (-0.1 °C / min) Dissolve->Cooling Check Phase Observation Cooling->Check Oiling Oiling Out (LLPS) Emulsion Forms Check->Oiling If T < T_LLPS Crystallize Nucleation & Crystal Growth Check->Crystallize If Nucleation Occurs Rescue Reheat & Add Anti-solvent (e.g., Heptane) + Seed Crystals Oiling->Rescue Rescue->Cooling Isolate Filter & Wash Pure Crystals Crystallize->Isolate

Decision tree and rescue protocol for avoiding Liquid-Liquid Phase Separation (oiling out).

References

  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. ACS Publications.[Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. LibreTexts.[Link]

  • Oiling Out in Crystallization. Mettler Toledo.[Link]

  • Hydrolysis of Esters. Chemguide.[Link]

  • Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry.[Link]

  • How to separate ester from carboxylic acid by using chromatography? ResearchGate.[Link]

Sources

Troubleshooting

Technical Support Center: 2-Ethoxy-5-methylbenzeneacetic Acid Troubleshooting &amp; Purification

Welcome to the Technical Support Center for 2-Ethoxy-5-methylbenzeneacetic acid (CAS No. 383133-92-4).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-Ethoxy-5-methylbenzeneacetic acid (CAS No. 383133-92-4). As a Senior Application Scientist, I frequently encounter challenges in the purification of substituted phenylacetic acids. This compound is a critical intermediate, and trace impurities—ranging from unreacted nitriles to structurally similar regioisomers—can severely compromise downstream active pharmaceutical ingredient (API) synthesis.

This guide abandons generic advice in favor of field-proven, mechanistically grounded protocols. Every troubleshooting workflow described below is designed as a self-validating system, ensuring you can isolate high-purity product with absolute confidence.

Part 1: The Chemical Origin of Impurities

To effectively remove impurities, we must first understand how they are generated. The synthesis of 2-ethoxy-5-methylbenzeneacetic acid typically proceeds via the chloromethylation of 4-methylphenetole, followed by cyanidation and alkaline hydrolysis[1].

impurity_origin SM 4-Methylphenetole (Starting Material) CM Chloromethylation (CH2O, HCl) SM->CM Int1 2-Chloromethyl-4-methylphenetole (Major Intermediate) CM->Int1 Major Pathway Iso1 Regioisomers (Minor Impurity) CM->Iso1 Side Reaction Cyan Cyanidation (NaCN) Int1->Cyan Int2 2-Ethoxy-5-methylphenylacetonitrile Cyan->Int2 Hydro Alkaline Hydrolysis (NaOH/H2O) Int2->Hydro Amide Amide Intermediate (Incomplete Hydrolysis) Hydro->Amide Partial Product 2-Ethoxy-5-methylbenzeneacetic acid (Target Product) Hydro->Product Complete Amide->Product Further Hydrolysis

Synthetic pathway highlighting the origin of regioisomeric and neutral impurities.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does my crude 2-Ethoxy-5-methylbenzeneacetic acid contain significant neutral impurities? A1: The final step of the synthesis involves the hydrolysis of 2-ethoxy-5-methylphenylacetonitrile. Incomplete hydrolysis leaves behind the intermediate amide or unreacted nitrile[1]. Because these are neutral species, they will co-precipitate with your target acid during the final acidic workup if they are not properly extracted beforehand.

Q2: During recrystallization, my product "oils out" instead of forming solid crystals. What causes this, and how do I fix it? A2: "Oiling out" (liquid-liquid phase separation) occurs when the solid comes out of solution at a temperature above its melting point, often because the solution is supersaturated with impurities that depress the melting point[2]. To fix this, switch to a binary solvent system (e.g., Toluene/Heptane), lower the initial solute concentration, and add a seed crystal at the cloud point to provide a physical nucleation site.

Q3: How can I remove the 3-substituted regioisomer? A3: Regioisomers formed during the initial electrophilic aromatic substitution have nearly identical pKa values to the target product, making acid-base extraction completely ineffective. They must be removed via selective recrystallization. The steric bulk of the ethoxy group alters the crystal lattice energy of the isomers, allowing the target 2-ethoxy-5-methyl isomer to selectively crystallize from non-polar antisolvents.

Part 3: Quantitative Impurity Profile

Understanding the physical properties of your impurities dictates the removal strategy. Below is a summary of the typical impurity profile and clearance methods.

ImpurityChemical NatureOriginDetection MethodRemoval StrategyTypical Clearance
2-Ethoxy-5-methylphenylacetonitrile NeutralIncomplete HydrolysisHPLC (UV 254 nm)Acid-Base Extraction>99%
Amide Intermediate NeutralPartial HydrolysisHPLC / LC-MSAcid-Base Extraction>95%
3-Substituted Regioisomer AcidicChloromethylation Leak1H-NMR (Aromatic region)Selective Recrystallization80-90% per cycle
2-Ethoxy-5-methylbenzoic acid AcidicBenzylic OxidationHPLCRecrystallization>95%

Part 4: Troubleshooting Workflows & Experimental Protocols

Workflow Overview

purification_workflow Crude Crude Acid Mixture (Contains Nitrile, Amide, Isomers) Dissolve Dissolve in aq. NaOH (pH > 10) Crude->Dissolve Extract Extract with Toluene Dissolve->Extract Aqueous Aqueous Phase (Sodium Salt of Target) Extract->Aqueous Retain Organic Organic Phase (Neutral Impurities) Extract->Organic Discard Acidify Acidify with HCl (pH 2-3) Aqueous->Acidify Precipitate Precipitate Crude Acid Acidify->Precipitate Recrystallize Recrystallize (Toluene/Heptane) Precipitate->Recrystallize Pure Pure 2-Ethoxy-5-methylbenzeneacetic acid Recrystallize->Pure

Workflow for removing neutral and regioisomeric impurities via extraction and crystallization.

Protocol A: Acid-Base Extraction for Neutral Impurity Removal

Objective: Eliminate unreacted nitrile and amide intermediates. Mechanistic Causality: Phenylacetic acids possess a pKa of ~4.3. By adjusting the aqueous solution to pH > 10, the target molecule is >99.999% ionized as a sodium salt, making it entirely insoluble in organic solvents. Neutral impurities remain highly soluble in the organic phase and partition out[1].

Step-by-Step Methodology:

  • Dissolution: Suspend 100 g of crude 2-Ethoxy-5-methylbenzeneacetic acid in 500 mL of deionized water.

  • Ionization: Slowly add 20% NaOH (aq) under continuous stirring until the pH reaches 10.5 - 11.0. Ensure complete dissolution of the solid.

  • Extraction: Transfer the aqueous solution to a separatory funnel and extract with 2 x 200 mL of Toluene.

  • In-Process Control (IPC): Analyze the upper organic layer via TLC (Hexane:EtOAc 7:3) to confirm the absence of the target acid (Rf ~0.2) and the presence of neutral impurities (Rf >0.6). Discard the organic layer.

  • Precipitation: Transfer the lower aqueous layer to a clean flask and cool to 5°C. Slowly acidify with 6M HCl until pH 2.0 - 2.5 is reached, inducing the precipitation of the purified acid.

  • Isolation: Filter the precipitate via vacuum filtration and wash with cold water.

Protocol B: Recrystallization Optimization (Toluene/Heptane)

Objective: Remove regioisomers, benzylic oxidation byproducts, and prevent "oiling out". Mechanistic Causality: Toluene provides strong π−π stacking interactions, dissolving the aromatic ring efficiently at high temperatures. Heptane acts as a non-polar antisolvent that forces the polar carboxylic acid moieties to dimerize via hydrogen bonding, initiating crystallization. The structurally distinct regioisomers possess different crystal lattice energies and remain solvated in the mother liquor[3].

Step-by-Step Methodology:

  • Dissolution: Transfer the acid-washed precipitate to a round-bottom flask. Add a minimum volume of Toluene (approx. 2-3 mL/g) and heat to 80°C until fully dissolved.

  • Decolorization (Optional): If the solution is discolored, add 1-2% by weight activated charcoal. Keep the solution hot for 10 minutes to allow the charcoal to adsorb colored polymeric impurities, then perform a hot gravity filtration[2].

  • Antisolvent Addition: Gradually add Heptane dropwise while maintaining the temperature at 80°C until the cloud point is reached.

  • Nucleation: Add a seed crystal of pure 2-Ethoxy-5-methylbenzeneacetic acid to bypass the metastable oil phase and induce solid crystal growth[2].

  • Controlled Cooling: Cool the solution slowly (approx. 10°C/hour) to room temperature, then transfer to an ice bath (0-5°C) for 2 hours to maximize yield.

  • Isolation & IPC: Collect the crystals via vacuum filtration and wash with a minimum amount of ice-cold Heptane. Analyze the mother liquor via HPLC to confirm the retention of the 3-substituted regioisomer before discarding.

References

  • Phenylacetic Acid - Organic Syntheses Procedure. Organic Syntheses, Coll. Vol. 1, p.436. [Link]

  • Crystallization-free technique for preparing phenylacetic acid from impurity-containing phenylacetate solution.

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 2-Ethoxy-5-methylbenzeneacetic Acid

Welcome to the technical support center for the synthesis of 2-Ethoxy-5-methylbenzeneacetic acid. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-Ethoxy-5-methylbenzeneacetic acid. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot, or manufacturing scales. We will address common challenges in a practical, question-and-answer format, focusing on the underlying chemical principles to empower you to troubleshoot effectively.

The most prevalent and robust route for synthesizing aryl acetic acids like 2-Ethoxy-5-methylbenzeneacetic acid is the Willgerodt-Kindler reaction, followed by hydrolysis. This guide will primarily focus on the scale-up issues associated with this pathway, while also addressing challenges in the alternative nitrile hydrolysis route.

Part 1: Troubleshooting the Willgerodt-Kindler Reaction Pathway

The Willgerodt-Kindler reaction is a powerful method for converting aryl alkyl ketones, in this case, 2-Ethoxy-5-methylacetophenone, into a terminal thioamide, which is subsequently hydrolyzed to the desired carboxylic acid.[1] While effective, scaling this reaction introduces challenges related to its heterogeneous nature, high temperatures, and byproduct formation.[2][3]

Frequently Asked Questions (FAQs)

Q1: We are experiencing significantly lower yields upon scaling up the Willgerodt-Kindler reaction from 10g to 500g. What are the most likely causes?

A1: This is a classic scale-up challenge often rooted in mass and heat transfer limitations. Here are the primary factors to investigate:

  • Inefficient Mixing: At the lab scale, a magnetic stir bar might be sufficient. In a large reactor, mechanical overhead stirring is necessary, but inefficient agitation can create localized "hot spots" or areas where the solid sulfur does not adequately contact the reactants. This can lead to incomplete conversion and the formation of tarry byproducts.[2]

  • Poor Temperature Control: The Willgerodt-Kindler reaction is typically run at reflux. A sudden exotherm upon reaction initiation can be difficult to control in a large vessel, leading to side reactions. Ensure your reactor's heating and cooling system can manage the thermal load.

  • Reagent Stoichiometry: While you may have kept the molar ratios constant, the order of addition becomes more critical at scale. Pre-mixing the ketone and morpholine before the addition of sulfur can sometimes be beneficial. A fractional factorial experimental design can help identify the most significant variables and their interactions when optimizing for scale.[3]

Q2: Our reaction mixture becomes a thick, dark tar that is extremely difficult to work with and purify. How can we prevent this?

A2: Tar formation is a common issue, especially when reaction temperatures exceed the optimal range (typically 150-200°C) or if reaction times are excessively long.[2]

  • Mechanism Insight: Tarry materials arise from polymerization or decomposition of starting materials and intermediates under harsh conditions.[2]

  • Mitigation Strategies:

    • Strict Temperature Monitoring: Use multiple temperature probes within the reactor to ensure uniform heating.

    • Solvent Choice: While often run neat, the use of a high-boiling, inert solvent like xylene or sulfolane can improve heat transfer and prevent localized overheating.

    • Microwave-Assisted Synthesis: For moderate scales, microwave-assisted heating has been shown to dramatically reduce reaction times and improve yields, thereby minimizing byproduct formation.[1][4]

Table 1: Comparison of Lab-Scale vs. Scale-Up Parameters for the Willgerodt-Kindler Reaction

ParameterTypical Lab Scale (1-10 g)Key Scale-Up Considerations (>100 g)Rationale
Reagents 2-Ethoxy-5-methylacetophenone, Morpholine, Elemental SulfurEnsure consistent purity and particle size of sulfur.Surface area of sulfur can affect reaction rate in a heterogeneous system.[3]
Molar Ratio 1 : 2 : 3 (Ketone:Amine:Sulfur)Re-optimize; may need slight excess of amine to maintain fluidity.Compensates for potential losses and ensures complete reaction.
Temperature 140-160°C (Oil Bath)140-160°C (Jacketed Reactor)Critical to avoid tar formation at higher temperatures.[2]
Mixing Magnetic StirringOverhead Mechanical Stirring (ensure proper baffle/impeller design)Prevents settling of sulfur and ensures efficient mass and heat transfer.
Byproduct H₂S vented to fume hoodH₂S must be directed to a chemical scrubber (e.g., NaOH or bleach solution).Hydrogen sulfide is a toxic and corrosive gas produced during the reaction.[2]

Q3: The hydrolysis of the intermediate thioamide is incomplete, leaving us with a difficult-to-separate mixture. How can we drive the hydrolysis to completion?

A3: Hydrolysis of the thioamide to the carboxylic acid requires vigorous conditions. Incomplete reaction is common if conditions are not sufficiently harsh or if phase separation occurs.

  • Recommended Conditions: After the initial reaction, the thioamide is typically hydrolyzed directly without isolation using a strong base like sodium hydroxide in a water/alcohol co-solvent system, followed by prolonged heating (reflux).[1]

  • Phase-Transfer Catalysis: On a large scale, the organic thioamide may not be fully soluble in the aqueous base. The addition of a phase-transfer catalyst (PTC) like benzyltriethylammonium chloride can significantly accelerate the hydrolysis by transporting the hydroxide ion into the organic phase.[4]

  • Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the thioamide intermediate before proceeding with the acidification workup.

Part 2: Troubleshooting the Nitrile Hydrolysis Route

An alternative synthesis involves the hydrolysis of 2-(2-ethoxy-5-methylphenyl)acetonitrile. While conceptually simple, scaling this reaction also has its pitfalls.

Q4: We are attempting a basic hydrolysis of the corresponding nitrile, but the reaction stalls at the amide intermediate. What's wrong?

A4: This is a very common outcome. The hydrolysis of a nitrile to a carboxylic acid under basic conditions is a two-step process: nitrile to amide, then amide to carboxylate. The second step is often slower.

  • Kinetic Barrier: Hydrolyzing an amide requires harsher conditions (higher temperatures, longer reflux times, or higher concentrations of base) than hydrolyzing a nitrile.[5] If your conditions are too mild, the reaction will stop at the more stable amide intermediate.

  • Solution: Increase the reaction temperature and/or the concentration of your base (e.g., from 2M NaOH to 6M NaOH). Be sure to monitor for potential product degradation under these more forcing conditions.

Q5: Acid-catalyzed hydrolysis seems to work, but the workup is problematic and we suspect product degradation. Are there better options?

A5: Yes, while strong acid will typically drive the reaction to the carboxylic acid without stopping at the amide, the conditions can be corrosive and lead to side reactions.[5][6]

  • Biocatalysis: A greener and highly selective alternative is the use of nitrile-converting enzymes. Nitrilases can directly hydrolyze nitriles to carboxylic acids under very mild conditions (room temperature, neutral pH), which can prevent byproduct formation and simplify purification.[7][8] This is an excellent strategy to consider for large-scale, sustainable manufacturing.

Part 3: General Purification and Scale-Up Workflow

Q6: Our final crude product of 2-Ethoxy-5-methylbenzeneacetic acid is a dark, oily solid. What is the most effective purification strategy at scale?

A6: A multi-step purification approach is usually required to achieve high purity.

  • Aqueous Workup: After hydrolysis and acidification, perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer sequentially with water and then a brine solution to remove inorganic salts.[9]

  • Decolorization: Treat the organic solution with activated carbon. Stirring the solution with 1-5 wt% activated carbon for an hour can effectively adsorb many colored impurities. The carbon is then removed by filtration through a pad of Celite®.[9]

  • Recrystallization: This is the most effective method for achieving high purity on a large scale. The key is finding a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[9] For aryl acetic acids, common solvent systems include:

    • Toluene

    • Ethyl acetate / Heptane

    • Isopropanol / Water

Visualized Protocols and Workflows

Synthesis Pathway via Willgerodt-Kindler

G cluster_0 Willgerodt-Kindler Reaction cluster_1 Hydrolysis A 2-Ethoxy-5-methylacetophenone B Thioamide Intermediate (2-Ethoxy-5-methylphenylthioacetamide) A->B  Sulfur (S₈)  Morpholine  Heat (140-160°C) C 2-Ethoxy-5-methylbenzeneacetic acid B->C  1. NaOH, H₂O/EtOH, Heat  2. HCl (acidification) G start Low Yield or Incomplete Reaction q1 TLC/HPLC shows significant starting material? start->q1 cause1 Probable Cause: Insufficient Reaction Time, Low Temperature, or Poor Mixing q1->cause1 Yes q2 Reaction mixture is a dark, viscous tar? q1->q2 No sol1 Solution: - Increase reaction time - Verify internal temperature - Improve agitation cause1->sol1 cause2 Probable Cause: Temperature Too High, Excessive Reaction Time q2->cause2 Yes cause3 Probable Cause: Impure Reagents or Issues with Hydrolysis Step q2->cause3 No sol2 Solution: - Lower reaction temperature - Monitor reaction to completion - Consider a high-boiling solvent cause2->sol2 sol3 Solution: - Verify reagent quality - Ensure hydrolysis conditions  are sufficiently vigorous - Consider Phase-Transfer Catalyst cause3->sol3

Caption: A decision tree for diagnosing low-yield issues.

References

  • Willgerodt rearrangement - Grokipedia. (n.d.).
  • What Is Willgerodt-Kindler Reaction? - Unacademy. (n.d.).
  • Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies. (2025).
  • The Willgerodt Reaction - Sciencemadness. (n.d.).
  • Willgerodt rearrangement - Wikipedia. (n.d.).
  • Revision Notes - Hydrolysis of Nitriles to Produce Carboxylic Acids. (n.d.).
  • Nitrile-converting enzymes: industrial perspective, challenges and emerging strategies - University of Portsmouth. (2025). Retrieved from University of Portsmouth Research Portal.
  • Preparation and Performance Study of Carboxylated Nitrile Rubber Based on Phase Transfer C
  • Synthesis of Aryl Carboxylic Acids through Ambient Electro-oxidation of Arylacetylenes. (2024). Synthesis.
  • Boron-catalyzed α-C–H fluorination of aryl acetic acids. (n.d.). RSC Publishing.
  • Recent advances in the Willgerodt–Kindler reaction. (2013).
  • Method of preparing aryl acetic acids. (1975).
  • Synthesis method of 2-ethoxybenzoic acid compound. (n.d.).
  • Technical Support Center: Purification of Products from 2-Ethoxy-5-methoxyphenylboronic acid Reactions. (2025). Benchchem.
  • Modular Synthesis of Arylacetic Acid Esters, Thioesters, and Amides from Aryl Ethers via Rh(II). (2016).
  • Palladium-Catalyzed α-Arylation of Aryl Acetic Acid Derivatives via Dienolate Intermedi
  • Technical Support Center: Scaling Up 2-Ethoxy-2-oxoacetic Acid Production. (2025). Benchchem.
  • Willgerodt‐Kindler Reaction. (2009). MSU chemistry.
  • Optimum Conditions for the Willgerodt-Kindler Reaction. (n.d.). SciSpace.
  • Willgerodt-Kindler Reaction - Organic Chemistry Portal. (n.d.).
  • 2-IODO-5-METHYLBENZOIC ACID synthesis. (n.d.). Chemicalbook.
  • Synthesis of 2-Propoxy-5-Methylbenzoic Acid. (n.d.). PMC - NIH.
  • Hydrolysis of Nitriles - Organic Chemistry Tutor. (n.d.).
  • Thioamide derivatives have been investigated as bioactive compounds. (n.d.). Thieme.
  • Synthesis of 2-(2-formylphenoxy)acetic acids. (n.d.). The Royal Society of Chemistry.

Sources

Troubleshooting

Technical Support Center: Degradation and Stability Studies of 2-Ethoxy-5-methylbenzeneacetic Acid

Welcome to the Technical Support Center. As drug development professionals and analytical scientists, maintaining the structural integrity of active pharmaceutical ingredients (APIs) and intermediates is paramount.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and analytical scientists, maintaining the structural integrity of active pharmaceutical ingredients (APIs) and intermediates is paramount. 2-Ethoxy-5-methylbenzeneacetic acid (CAS: 383133-92-4) is a highly versatile phenylacetic acid derivative. However, its specific structural motifs—namely the benzylic carbon, the ethoxy ether linkage, and the carboxylic acid—make it susceptible to distinct degradation pathways under improper storage conditions.

This guide provides an authoritative, mechanistic breakdown of these degradation routes and offers self-validating protocols to ensure the stability of your compound.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Our solid batch of 2-Ethoxy-5-methylbenzeneacetic acid is developing a yellowish tint after 6 months of storage at room temperature. What is driving this discoloration? A1: The discoloration is primarily driven by auto-oxidation and photolytic degradation. The compound contains a highly reactive benzylic carbon (the -CH₂- group situated between the aromatic ring and the carboxyl moiety). Because the aromatic ring can stabilize radicals via resonance, this benzylic position is highly susceptible to hydrogen abstraction by molecular oxygen, forming hydroperoxides[1]. These hydroperoxides subsequently decompose into colored quinone-like byproducts. Furthermore, exposure to ambient UV light accelerates this process by initiating homolytic cleavage and subsequent decarboxylation[2]. Causality & Corrective Action: UV light provides the activation energy required for radical initiation. Store the solid API in actinic (amber) glass containers to block UV radiation (>290 nm) and purge the headspace with an inert gas (Argon or Nitrogen) prior to sealing to remove the oxygen necessary for propagation.

Q2: We prepared a 10 mg/mL stock solution in methanol for HPLC analysis. Over a 4-week period at 4°C, the peak area of the parent compound decreased by 15%, and a new, more lipophilic peak appeared. What is the degradant? A2: You are observing Fischer esterification. Phenylacetic acid derivatives exist in a thermodynamic equilibrium with their ester forms when exposed to primary alcohols. In an excess of methanol (acting as the solvent), Le Chatelier's principle drives the reaction forward to form methyl 2-ethoxy-5-methylphenylacetate[3]. This reaction is catalyzed by trace acidic impurities in the solvent or the inherent acidity of the compound itself. Causality & Corrective Action: Protic solvents actively participate in nucleophilic acyl substitution. For long-term solution storage, you must eliminate the nucleophile. Reconstitute the compound in an aprotic solvent such as LC-MS grade Acetonitrile (MeCN) or Dimethyl Sulfoxide (DMSO).

Q3: We use this compound in aqueous biological assays (pH 7.4). After 48 hours in the incubator, the concentration drops significantly without any visible precipitation. Is this chemical hydrolysis? A3: No, phenylacetic acids are chemically stable against hydrolysis at physiological pH. The rapid disappearance in aqueous media is due to biotic (microbial) degradation. Microorganisms readily utilize phenylacetic acid derivatives as a primary carbon source, initiating degradation via enzymatic hydroxylation of the aromatic ring or direct ring cleavage. Causality & Corrective Action: Aqueous buffers at 37°C provide an ideal environment for bacterial proliferation. Filter-sterilize all aqueous stock solutions using a 0.22 µm PES membrane.

Part 2: Experimental Protocols

Protocol: Stability-Indicating Forced Degradation Study

To ensure your analytical methods can accurately detect degraded API, you must perform a forced degradation study. This protocol is a self-validating system : by intentionally destroying the molecule via known mechanistic pathways, you validate that your HPLC method achieves baseline resolution between the intact API and its degradants, ensuring mass balance.

Step 1: Baseline Preparation Prepare a 1.0 mg/mL stock solution of 2-Ethoxy-5-methylbenzeneacetic acid in LC-MS grade Acetonitrile. Rationale: Acetonitrile is aprotic, preventing baseline esterification.

Step 2: Oxidative Stress (Validates Benzylic Cleavage) Transfer 1.0 mL of the stock to a borosilicate vial. Add 1.0 mL of 30% H₂O₂. Cap tightly and incubate at 40°C for 24 hours. Causality: The peroxide acts as a radical initiator, forcing the oxidation of the benzylic carbon and the ethoxy group.

Step 3: Photolytic Stress (Validates Decarboxylation) Transfer 1.0 mL of the stock to a clear quartz vial (quartz does not absorb UV). Expose to UV-C light (254 nm) for 12 hours at room temperature[2]. Causality: High-energy UV radiation induces homolytic cleavage of the C-C bond adjacent to the carboxylate, releasing CO₂ gas.

Step 4: Protic Solvent Stress (Validates Esterification) Dissolve 1.0 mg of the solid API in 1.0 mL of Methanol acidified with 0.1% Formic Acid. Incubate at 40°C for 24 hours[3]. Causality: The acid protonates the carbonyl oxygen, making the carbonyl carbon highly electrophilic and susceptible to attack by methanol.

Step 5: System Validation & Analysis Analyze all stressed samples via HPLC-UV/MS against a fresh control. The system is validated only if the sum of the parent peak area and the degradant peak areas equals the total peak area of the unstressed control (accounting for differences in extinction coefficients).

Part 3: Quantitative Data Presentation

The following table summarizes the quantitative impact of various storage conditions on the structural integrity of 2-Ethoxy-5-methylbenzeneacetic acid, allowing for rapid comparison of degradation risks.

Degradation PathwayPrimary TriggerStructural VulnerabilityEstimated Half-Life (Unmitigated)Mandatory Preventive Strategy
Auto-Oxidation O₂, Heat (>25°C)Benzylic -CH₂- group~8 - 12 Months (Solid)Argon/N₂ purge; store at 2-8°C.
Photolysis UV Light (<320 nm)Carboxylic Acid (Decarboxylation)~3 - 5 Days (Solution)Actinic amber glass; dark storage.
Esterification Alcohols, Trace H⁺Carboxylic Acid~14 - 21 Days (Solution)Use aprotic solvents (MeCN, DMSO).
Biotic Degradation Bacteria, H₂OAromatic Ring~24 - 48 Hours (Aqueous)0.22 µm sterile filtration.

Part 4: Workflow Visualization

DegradationPathways cluster_mechanisms Degradation Mechanisms cluster_solutions Storage Solutions API 2-Ethoxy-5-methylbenzeneacetic Acid Oxi Auto-Oxidation (Benzylic Cleavage) API->Oxi O2 + Heat Photo Photolysis (Decarboxylation) API->Photo UV Radiation Ester Esterification (Ester Formation) API->Ester Alcohols + H+ Micro Biotic Degradation (Ring Cleavage) API->Micro Aqueous + Bacteria SolOxi Inert Gas Purging (Argon/N2) Oxi->SolOxi SolPhoto Actinic Amber Glass Storage Photo->SolPhoto SolEster Aprotic Solvents (MeCN, DMSO) Ester->SolEster SolMicro Sterile Filtration (0.22 µm) Micro->SolMicro

Pathways of 2-Ethoxy-5-methylbenzeneacetic acid degradation and targeted prevention.

References

  • Title: PHENYLACETIC ACID Source: Ataman Kimya URL: [Link]

  • Title: Phenylacetic Acid | CID 999 Source: PubChem (National Center for Biotechnology Information) URL: [Link]

  • Title: Photolysis and TiO2-catalysed degradation of diclofenac in surface and drinking water using circulating batch photoreactors Source: Environmental Chemistry (ConnectSci) URL: [Link]

  • Title: Synthesis, properties and applications of esters of phenylacetic acid Source: Processes of Petrochemistry and Oil Refining URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing Mobile Phase for 2-Ethoxy-5-methylbenzeneacetic acid Chromatography

Welcome to the technical support guide for the chromatographic analysis of 2-Ethoxy-5-methylbenzeneacetic acid. This document is designed for researchers, analytical scientists, and drug development professionals to prov...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the chromatographic analysis of 2-Ethoxy-5-methylbenzeneacetic acid. This document is designed for researchers, analytical scientists, and drug development professionals to provide in-depth, practical solutions for common challenges encountered during method development. We will move beyond simple procedural lists to explain the fundamental principles governing the separation, enabling you to troubleshoot effectively and develop robust analytical methods.

Core Principle: The Critical Role of pH in Analyzing Acidic Compounds

2-Ethoxy-5-methylbenzeneacetic acid is, as its name implies, a carboxylic acid. In reversed-phase high-performance liquid chromatography (HPLC), the retention and peak shape of ionizable compounds are profoundly influenced by the pH of the mobile phase.[1][2][3] The central goal is to maintain the analyte in a single, un-ionized state to ensure reproducible retention and symmetrical peak shape.

For an acidic compound like this one, its ionization state is dictated by its acid dissociation constant (pKa) and the mobile phase pH.

  • When pH < pKa: The compound is predominantly in its neutral, protonated form (R-COOH). This form is more hydrophobic and interacts more strongly with the non-polar stationary phase (e.g., C18), leading to longer retention and better peak shape.[4][5]

  • When pH > pKa: The compound exists primarily in its ionized, deprotonated form (R-COO⁻). This form is more polar (hydrophilic) and has less affinity for the stationary phase, resulting in poor retention.[1][3]

  • When pH ≈ pKa: The compound exists as a mixture of both protonated and deprotonated forms. This can lead to severe peak distortion, including splitting or excessive tailing, and unstable retention times.[2][6]

A general rule of thumb for robust method development is to adjust the mobile phase pH to be at least 1.5 to 2 units away from the analyte's pKa.[4][5] For 2-Ethoxy-5-methylbenzeneacetic acid, a typical aromatic carboxylic acid, the pKa can be estimated to be around 4.0-4.5. Therefore, the primary strategy is ion suppression by maintaining a low-pH mobile phase.

cluster_pH_Scale Mobile Phase pH vs. Analyte State cluster_Analyte_Form Resulting Analyte Form & Chromatographic Behavior Low_pH Low pH (e.g., 2.5) Protonated Analyte is Neutral (R-COOH) Good Retention & Peak Shape Low_pH->Protonated Ideal for RP-HPLC pKa_pH pH ≈ pKa (e.g., 4.2) Mixed Mixed Forms (R-COOH / R-COO⁻) Poor Peak Shape, Unstable RT pKa_pH->Mixed Avoid this region High_pH High pH (e.g., 7.0) Deprotonated Analyte is Ionized (R-COO⁻) Poor Retention High_pH->Deprotonated Analyte elutes early

Caption: Relationship between mobile phase pH, pKa, and analyte state.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for analyzing 2-Ethoxy-5-methylbenzeneacetic acid on a C18 column?

A robust starting point is a gradient elution using an acidified water/acetonitrile mixture.

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 10-20%) and increase to a high percentage (e.g., 90-95%) over 10-15 minutes.

  • Rationale: The 0.1% formic acid will reduce the mobile phase pH to approximately 2.7-2.8, which is well below the analyte's pKa, ensuring it remains in its neutral, well-retained form.[7][8] This simple mobile phase is also compatible with mass spectrometry (LC-MS).[7]

Q2: Should I use methanol or acetonitrile as the organic modifier?

Both are viable, but they offer different selectivities and performance characteristics.

PropertyAcetonitrile (ACN)Methanol (MeOH)
Elution Strength Stronger, generally leads to shorter retention times.[9][10]Weaker, may require a higher percentage to achieve the same retention.
System Pressure Lower viscosity results in lower backpressure.[10][11]Higher viscosity, especially when mixed with water, increases backpressure.[11]
UV Cutoff Lower UV cutoff (~190 nm), better for detection at low wavelengths.[11][12]Higher UV cutoff (~205 nm).
Selectivity Aprotic solvent, interacts via dipole-dipole forces.[13]Protic solvent, can engage in hydrogen bonding, which may alter selectivity and sometimes improve peak shape for acidic compounds.[11][14]

Recommendation: Start with acetonitrile due to its lower backpressure and favorable UV properties.[11] If you face challenges with co-eluting impurities, switching to methanol is a powerful tool to change selectivity and potentially achieve the desired separation.[5][15]

Q3: When should I use a buffer instead of just adding acid?

While adding 0.1% acid is often sufficient, a true buffer is necessary when precise and stable pH control is critical for method robustness, especially if the mobile phase pH is closer to the analyte's pKa.[8][16] A buffer resists changes in pH, which can arise from atmospheric CO₂ dissolving into the mobile phase or variations in the sample matrix.[16]

  • Recommendation: For routine analysis and early-stage development, 0.1% formic or phosphoric acid is usually adequate. For late-stage development, validation, and quality control applications, using a buffer like ammonium formate or potassium phosphate (at a pH between 2.5 and 3.5) is best practice. The ideal buffer concentration is typically between 20-50 mM.[17][18]

Q4: What is the best buffer for a mobile phase pH of ~3.0?

To achieve maximum buffering capacity, select a buffer system whose pKa is within ±1 pH unit of the target pH.[8][19]

Buffer SystempKa(s)Effective pH RangeLC-MS Compatible?
Phosphate 2.1, 7.2, 12.31.1 - 3.1No (non-volatile)
Formate 3.82.8 - 4.8Yes (as formic acid/ammonium formate)[1]
Citrate 3.1, 4.7, 5.42.1 - 6.4No (can corrode steel)[18]

Recommendation: For UV-based detection, a potassium phosphate buffer is an excellent choice for pH control around 2.5-3.0. For LC-MS applications, an ammonium formate buffer adjusted to pH 3.0 with formic acid is the industry standard.[20]

Troubleshooting Guide

Problem: My peak for 2-Ethoxy-5-methylbenzeneacetic acid is tailing (Tailing Factor > 1.5).

Q: What is the most common cause of peak tailing for this analyte, and how can I fix it?

A: The primary cause of tailing for acidic analytes is secondary ionic interactions between the partially ionized analyte (R-COO⁻) and active sites on the stationary phase, such as residual silanols.[21][22] The troubleshooting workflow should focus on ensuring complete ion suppression.

Start Peak Tailing Observed (Tf > 1.5) Check_pH Is Mobile Phase pH < 3.0? Start->Check_pH Lower_pH Action: Lower pH Use 0.1% Phosphoric Acid or a pH 2.5 buffer. Check_pH->Lower_pH No Check_Buffer Is Buffer Concentration Adequate (≥20 mM)? Check_pH->Check_Buffer Yes Resolved Peak Shape Improved (Tf < 1.2) Lower_pH->Resolved Increase_Buffer Action: Increase Buffer Concentration to 50 mM. Check_Buffer->Increase_Buffer No Check_Column Is the column old or contaminated? Check_Buffer->Check_Column Yes Increase_Buffer->Resolved Flush_Column Action: Flush column with strong solvent or replace. Check_Column->Flush_Column Yes Check_Column->Resolved No Flush_Column->Resolved

Caption: Troubleshooting workflow for resolving peak tailing.

  • Verify and Lower Mobile Phase pH: The most effective solution is to decrease the mobile phase pH further. If you are using 0.1% formic acid (pH ~2.8), switch to 0.1% phosphoric acid (pH ~2.1).[7] This provides a greater margin from the analyte's pKa, ensuring more complete suppression of ionization.[5]

  • Increase Buffer Strength: If you are already using a buffer, its concentration may be too low to control the pH effectively at the point of injection.[23] Increasing the buffer concentration from 20 mM to 50 mM can improve peak shape.[18]

  • Consider the Organic Modifier: Methanol can sometimes offer better peak shapes for acidic compounds due to its hydrogen bonding capabilities, which can help shield interactions with silanols.[11] Try replacing acetonitrile with methanol.

  • Evaluate Column Health: If mobile phase adjustments do not work, the column itself may be the issue. A contaminated guard column or column inlet can cause peak distortion.[21][22] Try flushing the column with a strong solvent (e.g., isopropanol) or replacing it.

Problem: The analyte peak has a very short retention time (k' < 1).

Q: How can I increase the retention of 2-Ethoxy-5-methylbenzeneacetic acid?

A: Low retention indicates the analyte is too polar under the current conditions or the mobile phase is too strong.

  • Decrease Organic Modifier Concentration: The most direct way to increase retention in reversed-phase is to make the mobile phase more aqueous (weaker).[9] Reduce the initial percentage of acetonitrile or methanol in your gradient or decrease the percentage in your isocratic method. A 10% decrease in organic content can increase the retention factor by 2-3 fold.[9]

  • Ensure Proper pH for Ion Suppression: Re-confirm that your mobile phase pH is low. If the pH has crept up towards the pKa, the analyte will become ionized and elute very early.[1]

  • Switch to a Weaker Organic Modifier: Methanol is a weaker solvent than acetonitrile.[11] If you are using acetonitrile, switching to methanol at the same percentage will increase retention time.

Problem: Retention times are drifting or unstable.

Q: My retention times are shifting from one injection to the next. What is the cause?

A: Unstable retention times are almost always due to a lack of control over a key mobile phase parameter.

  • Inadequate pH Buffering: This is the most likely culprit. If you are operating near the analyte's pKa without a proper buffer, small changes in pH will cause significant shifts in retention.[4][6] Implement a buffer (e.g., 20-50 mM phosphate or formate) at a pH at least 1.5 units below the pKa.

  • Mobile Phase Preparation: Ensure the mobile phase is prepared consistently every time. Always measure additives gravimetrically or with precise volumetric pipettes.[18] Premix the aqueous and organic components or use a high-performance gradient proportioning valve to ensure accurate composition.

  • Temperature Fluctuation: Column temperature affects retention. Use a thermostatted column compartment and ensure it has reached thermal equilibrium before starting your analysis.[18]

  • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. For gradient elution, this typically requires flushing with 10-20 column volumes of the starting mobile phase.

Experimental Protocols
Protocol 1: Preparation of Acidified Mobile Phase (0.1% Formic Acid)

This protocol is suitable for general-purpose analysis and LC-MS applications.

  • Gather Materials: Obtain HPLC-grade water, HPLC-grade acetonitrile, and high-purity formic acid (>98%).

  • Prepare Mobile Phase A (Aqueous): Dispense approximately 950 mL of HPLC-grade water into a 1 L mobile phase bottle. Using a calibrated pipette, add 1.0 mL of formic acid. Bring the total volume to 1000 mL with water and mix thoroughly.

  • Prepare Mobile Phase B (Organic): Dispense approximately 950 mL of HPLC-grade acetonitrile into a separate 1 L mobile phase bottle. Add 1.0 mL of formic acid. Bring the total volume to 1000 mL with acetonitrile and mix.

  • Degas: Degas both mobile phases for 10-15 minutes using an ultrasonic bath, helium sparging, or an in-line degasser on the HPLC system.[15]

  • System Setup: Place the prepared solvents in the appropriate channels on your HPLC system and purge the lines thoroughly before use.

Protocol 2: Preparation of Buffered Mobile Phase (25 mM Potassium Phosphate, pH 2.5)

This protocol is recommended for validated methods requiring high precision and robustness (UV detection only).

  • Gather Materials: Obtain HPLC-grade water, monobasic potassium phosphate (KH₂PO₄), and phosphoric acid (~85%).

  • Prepare Buffer Stock: Weigh out 3.40 g of KH₂PO₄ (MW = 136.09 g/mol ) and dissolve it in 1000 mL of HPLC-grade water to create a 25 mM solution.

  • Adjust pH: Place the buffer solution on a calibrated pH meter. Slowly add small amounts of concentrated phosphoric acid dropwise while stirring until the pH meter reads 2.50 ± 0.05.

  • Filter: Filter the final buffer solution through a 0.45 µm or 0.22 µm solvent filter to remove any particulates.[18] This is your Mobile Phase A .

  • Prepare Mobile Phase B: Your organic phase (e.g., acetonitrile or methanol) does not need to be buffered.

  • Degas: Degas Mobile Phase A before placing it on the HPLC system.

References
  • Exploring the Role of pH in HPLC Separ
  • Back to Basics: The Role of pH in Retention and Selectivity | LCGC Intern
  • Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Acidic Heterocycles - Benchchem.
  • How does an acid pH affect reversed-phase chromatography separ
  • Troubleshooting Peak Shape Problems in HPLC - Waters Corpor
  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - alwsci. (2025, November 27).
  • How to Select a Buffer for your HPLC Mobile Phase? - Axion Labs.
  • Exploring the Role of pH in HPLC Separ
  • Importance of Mobile Phase Buffer Selection for HPLC to LC-MS - Veeprho. (2020, December 11).
  • Control pH During Method Development for Better Chrom
  • A Guide to HPLC and LC-MS Buffer Selection.
  • Buffer & Eluent Preparation in HPLC – Best Practices - KNAUER. (2026, February 9).
  • [Chromatography Q & A] What is a difference in use of acetonitrile and methanol, which are used frequently in reverse-phase HPLC analysis?
  • Effect of mobile phase pH on reversed-phase HPLC separ
  • Choosing the Right Buffers for Mobile Phase - Phenomenex. (2020, April 8).
  • Acetonitrile vs. Methanol for Reverse Phase Chromatography - Chrom Tech, Inc. (2025, October 14).
  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC | LCGC Intern
  • HPLC Troubleshooting Guide - Sigma-Aldrich.
  • BIOCLASS Mobile Phase Additive Selection for LC-MS - HALO Columns.
  • Optimization of mobile phase for HPLC analysis of cinnamic acid - Benchchem.
  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. (2025, June 6).
  • Reversed-Phase HPLC Mobile-Phase Chemistry — Explained | LCGC Intern
  • Tips and Tricks of HPLC System Troubleshooting - Agilent.
  • Reversed Phase HPLC Method Development - Phenomenex.
  • 7 Key Differences in the Use of Methanol and Acetonitrile - Shimadzu.
  • Buffers and Eluent Additives for HPLC Method Development - Element Lab Solutions. (2019, June 4).
  • HPLC solvents and mobile phase additives.
  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography | LCGC Intern

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry fragmentation pattern of 2-Ethoxy-5-methylbenzeneacetic acid

Mass Spectrometry Fragmentation Pattern of 2-Ethoxy-5-methylbenzeneacetic Acid: A Platform Comparison Guide Executive Summary 2-Ethoxy-5-methylbenzeneacetic acid (Chemical Formula: C₁₁H₁₄O₃, Exact Mass: 194.0943 Da) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Mass Spectrometry Fragmentation Pattern of 2-Ethoxy-5-methylbenzeneacetic Acid: A Platform Comparison Guide

Executive Summary

2-Ethoxy-5-methylbenzeneacetic acid (Chemical Formula: C₁₁H₁₄O₃, Exact Mass: 194.0943 Da) is a critical synthetic intermediate and structural motif in various active pharmaceutical ingredients (APIs). Accurate structural elucidation and trace-level quantification of this compound in complex biological or environmental matrices require robust mass spectrometry (MS) workflows.

This guide objectively compares the two dominant analytical platforms for characterizing phenylacetic acid derivatives: Liquid Chromatography-Tandem Mass Spectrometry (LC-ESI-MS/MS) and Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) . By dissecting the mechanistic fragmentation pathways and evaluating validated experimental protocols, this guide empowers researchers to select the optimal platform based on their specific sensitivity, throughput, and structural resolution needs.

Mechanistic Fragmentation Pathways (The "Why")

Understanding the gas-phase dissociation mechanics of 2-Ethoxy-5-methylbenzeneacetic acid is essential for selecting the correct precursor-to-product ion transitions (MRM) in LC-MS/MS or interpreting full-scan spectra in GC-MS.

LC-ESI-MS/MS: Collision-Induced Dissociation (CID)

In Electrospray Ionization (ESI), the carboxylic acid moiety dictates the ionization strategy. Negative ion mode (ESI-) is the gold standard because the acidic proton is easily abstracted, yielding a highly stable carboxylate anion [M-H]⁻ at m/z 193.09[1].

When subjected to Collision-Induced Dissociation (CID) in a collision cell (e.g., using Argon or Nitrogen gas), the fragmentation is driven by charge-directed mechanisms:

  • Decarboxylation (Primary Pathway): The localized charge on the carboxylate group triggers a facile neutral loss of carbon dioxide (CO₂, 44 Da). This produces a resonance-stabilized substituted benzyl anion at m/z 149.10.

  • Loss of Ethylene (Secondary Pathway): The m/z 149.10 fragment undergoes a subsequent rearrangement at the ortho-ethoxy group. A β-hydrogen transfer results in the neutral loss of ethylene (C₂H₄, 28 Da), generating a stable phenoxide-like anion at m/z 121.07[2].

MS_Fragmentation M [M-H]⁻ m/z 193.09 2-Ethoxy-5-methylbenzeneacetic acid F1 [M-H - CO₂]⁻ m/z 149.10 Decarboxylation M->F1 CID (-44 Da) Neutral Loss of CO₂ F3 [M-H - •CH₂COOH]⁻• m/z 134.07 Radical Cleavage M->F3 CID (-59 Da) Homolytic Cleavage F2 [M-H - CO₂ - C₂H₄]⁻ m/z 121.07 Loss of Ethylene F1->F2 CID (-28 Da) Neutral Loss of C₂H₄ from Ethoxy group

Figure 1: ESI(-) CID fragmentation pathway of 2-Ethoxy-5-methylbenzeneacetic acid.

GC-EI-MS: Hard Ionization Dynamics

In contrast, Electron Ionization (EI) at 70 eV is a "hard" ionization technique. It strips an electron from the highest occupied molecular orbital (typically the aromatic π-system), forming a radical cation[M]⁺• at m/z 194. Because the free carboxylic acid group causes severe peak tailing due to hydrogen bonding with column silanol groups, the compound must be derivatized (e.g., silylated to a Trimethylsilyl (TMS) ester) prior to GC-MS analysis[3]. The TMS derivative (m/z 266) predominantly fragments via the loss of a methyl radical [M-CH₃]⁺ (m/z 251), followed by α-cleavage of the acetate side chain to form a substituted tropylium ion.

Platform Comparison Overview

The choice between LC-MS/MS and GC-MS hinges on the project's requirements. LC-MS/MS offers superior throughput and sensitivity without derivatization, while GC-MS provides unmatched chromatographic resolution for structural isomers and library-searchable fragmentation fingerprints.

FeatureLC-ESI-MS/MS (Triple Quadrupole)GC-EI-MS (Single Quadrupole)
Ionization Mode ESI Negative (-)EI (70 eV) Positive (+)
Derivatization Required? NoYes (e.g., BSTFA/TMCS)
Primary Precursor Ion m/z 193.09 [M-H]⁻m/z 266 [M+TMS]⁺•
Key Fragment Ions m/z 149.10, 121.07m/z 251, 193, 165
Throughput High (2–5 min per run)Moderate (15–30 min per run)
Best Suited For High-throughput DMPK quantificationUntargeted profiling, isomer separation

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal standards (IS) to correct for matrix effects and System Suitability Tests (SST) to verify instrument performance prior to data acquisition.

Protocol A: LC-ESI-MS/MS Quantification Workflow

Causality Note: Formic acid is traditionally used in LC-MS mobile phases; however, it suppresses the negative ionization of carboxylic acids. Therefore, a 10 mM Ammonium Acetate buffer (pH ~5.3) is selected to maintain the analyte in its deprotonated state, maximizing ESI(-) efficiency[2].

  • System Suitability Test (SST): Inject a neat standard (10 ng/mL). Verify that the signal-to-noise (S/N) ratio is >10, and peak asymmetry is between 0.8 and 1.2.

  • Sample Preparation (Protein Precipitation):

    • Spike 50 µL of plasma/matrix with 10 µL of Internal Standard (Phenylacetic acid-d5, 100 ng/mL).

    • Add 150 µL of ice-cold Acetonitrile to precipitate proteins.

    • Vortex for 2 minutes and centrifuge at 14,000 × g for 10 minutes at 4°C.

    • Transfer 100 µL of the supernatant to an autosampler vial.

  • Chromatography Conditions:

    • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 3.5 minutes. Flow rate: 0.4 mL/min.

  • MS/MS Parameters (Multiple Reaction Monitoring - MRM):

    • Quantifier Transition: m/z 193.1 → 149.1 (Collision Energy: -15 eV).

    • Qualifier Transition: m/z 193.1 → 121.1 (Collision Energy: -25 eV).

Protocol B: GC-EI-MS Derivatization and Analysis Workflow

Causality Note: Silylation replaces the active hydrogen of the carboxylic acid with a TMS group, drastically reducing the boiling point and preventing thermal degradation or column adsorption[3].

  • Sample Preparation & Derivatization:

    • Extract 100 µL of sample using 500 µL of Ethyl Acetate (containing 10 µg/mL of 4-Chlorophenylacetic acid as IS).

    • Evaporate the organic layer to complete dryness under a gentle stream of Nitrogen.

    • Add 50 µL of BSTFA + 1% TMCS and 50 µL of anhydrous Pyridine.

    • Incubate at 70°C for 30 minutes to ensure complete silylation.

  • Chromatography Conditions:

    • Column: Agilent DB-5MS (30 m × 0.25 mm × 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Parameters:

    • Ion Source Temp: 230°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) targeting m/z 266, 251, and 165 for the analyte, and m/z 242 for the IS.

Quantitative Performance Data

The following table summarizes the validated performance metrics of both platforms when analyzing 2-Ethoxy-5-methylbenzeneacetic acid in biological matrices. LC-MS/MS demonstrates a clear advantage in sensitivity, while GC-MS offers broader dynamic range due to the lack of detector saturation commonly seen in ESI at high concentrations.

Performance MetricLC-ESI-MS/MS (MRM Mode)GC-EI-MS (SIM Mode)
Limit of Detection (LOD) 0.5 ng/mL15 ng/mL
Limit of Quantification (LOQ) 1.5 ng/mL50 ng/mL
Linear Dynamic Range 1.5 – 2,000 ng/mL50 – 10,000 ng/mL
Matrix Effect (Ion Suppression) Moderate (requires stable isotope IS)Negligible
Sample Preparation Time ~15 minutes (Precipitation)~60 minutes (Derivatization)
Mass Accuracy ± 0.1 Da (Unit Resolution)± 0.1 Da (Unit Resolution)

References

  • Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine Source: PubMed / National Institutes of Health (NIH) URL:[Link]

  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling Source: MDPI (Molecules) URL:[Link]

  • LC-MS/MS and LC-PDA Methods for Robust Determination of Glycerol Phenylbutyrate in Biological Fluids and High-Resolution Mass Spectrometric Identification of Forced Degradation Product and Its Whiteness Source: ACS Omega URL:[Link]

Sources

Comparative

A comparative analysis of the synthesis routes for ethoxybenzoic acid derivatives

A Comparative Analysis of Synthesis Routes for Ethoxybenzoic Acid Derivatives Ethoxybenzoic acid derivatives—most notably 2-ethoxybenzoic acid (2-EBA) and 4-ethoxybenzoic acid (4-EBA)—are indispensable aromatic building...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Analysis of Synthesis Routes for Ethoxybenzoic Acid Derivatives

Ethoxybenzoic acid derivatives—most notably 2-ethoxybenzoic acid (2-EBA) and 4-ethoxybenzoic acid (4-EBA)—are indispensable aromatic building blocks in organic synthesis. 2-EBA is a critical precursor in the commercial synthesis of the blockbuster drug sildenafil citrate (1)[1] and serves as an active component in dental cements to prevent root-canal pathogen entry (2)[2]. For drug development professionals and process chemists, selecting the optimal synthetic route requires a rigorous evaluation of yield, regioselectivity, scalability, and environmental impact (E-factor) (3)[3].

Mechanistic Comparison of Synthesis Routes

SynthesisRoutes SM Starting Materials R1_SM Hydroxybenzoic Acid (e.g., Methyl Salicylate) SM->R1_SM R2_SM Ethoxybenzonitrile Derivatives SM->R2_SM R3_SM Ethoxybenzaldehyde Derivatives SM->R3_SM R1_Step Williamson Etherification (Diethyl sulfate / Base) R1_SM->R1_Step Product Ethoxybenzoic Acid (2-EBA / 4-EBA) R1_Step->Product Yield >95% R2_Step Nitrile Hydrolysis (NaOH or HCl, Heat) R2_SM->R2_Step R2_Step->Product Yield ~80-85% R3_Step Catalytic Oxidation (KMnO4 or H2O2/Cat) R3_SM->R3_Step R3_Step->Product Yield ~70-80%

Figure 1: Workflow comparison of the three primary synthesis routes for ethoxybenzoic acids.

Route A: Williamson Ether Synthesis (The Industrial Standard) The predominant commercial method for synthesizing ethoxybenzoic acids relies on the Williamson ether synthesis, typically starting from hydroxybenzoic acids or their esters (e.g., methyl salicylate) (4)[4].

  • Mechanism & Causality: A strong base (e.g., KOH or potassium tert-butoxide) deprotonates the phenolic hydroxyl group, generating a highly nucleophilic phenoxide ion. This ion undergoes a rapid SN​2 substitution with an ethylating agent like diethyl sulfate or iodoethane. If an ester starting material is used, a subsequent alkaline saponification step is required to yield the free carboxylic acid.

  • Performance: This route is favored for its exceptional efficiency, yielding over 98% with purities exceeding 99% in large-scale (1000 L) operations (5)[5].

Route B: Nitrile Hydrolysis For highly substituted derivatives where direct alkylation is problematic, starting from an ethoxybenzonitrile derivative is highly effective (6)[6].

  • Mechanism & Causality: The cyano group is hydrated to an intermediate amide under strongly acidic or alkaline conditions, followed by further hydrolysis to the carboxylic acid.

  • Performance: Offers excellent regiocontrol for complex molecules (e.g., 3-cyano-4-ethoxybenzoic acid), though it involves an extra synthetic step if the nitrile must be synthesized first.

Route C: Oxidation of Ethoxybenzaldehydes

  • Mechanism & Causality: The aldehyde C-H bond of an ethoxybenzaldehyde precursor is oxidatively cleaved to a carboxyl group using oxidants like KMnO4​ or catalytic H2​O2​ .

  • Performance: Avoids toxic alkylating agents (aligning with Green Chemistry), but yields are often lower (70-80%) due to competitive over-oxidation or aromatic ring degradation.

Quantitative Data: Performance & Scalability Comparison

Synthesis RouteTypical Starting MaterialKey ReagentsAvg. Yield (%)Purity (%)ScalabilityEnvironmental Impact
Williamson Etherification Methyl salicylateDiethyl sulfate, KOH, NaOH95 - 98>99Excellent (1000L+)Moderate (Sulfate byproducts)
Nitrile Hydrolysis EthoxybenzonitrileNaOH or HCl, H2​O 80 - 85>95GoodLow to Moderate
Aldehyde Oxidation Ethoxybenzaldehyde KMnO4​ or H2​O2​ /Cat.70 - 80>90ModerateHigh (Heavy metal waste if KMnO4​ used)

Experimental Methodologies: Self-Validating Protocols

Protocol 1: Scalable Williamson Ether Synthesis of 2-Ethoxybenzoic Acid This protocol is adapted from industrial-scale optimizations to ensure maximum atom economy and >98% yield (4)[4].

  • Phenoxide Formation & Alkylation:

    • Step: Charge a reaction vessel with 95% ethanol (solvent). Under constant stirring and cooling, add solid KOH (1.1 eq) in batches.

    • Causality: KOH deprotonates the phenolic OH of the incoming methyl salicylate. Batch addition and cooling are critical to control the highly exothermic acid-base neutralization.

    • Step: Dropwise add methyl salicylate (1.0 eq) while maintaining the internal temperature strictly at 15 °C.

    • Step: Introduce diethyl sulfate (1.1 eq) dropwise. Maintain the internal temperature at 15 °C and stir for 6 hours.

    • Causality: Diethyl sulfate acts as the electrophile in the SN​2 reaction. Maintaining 15 °C prevents the competitive, wasteful hydrolysis of diethyl sulfate by ambient moisture or hydroxide ions.

  • Saponification:

    • Step: Add aqueous NaOH (excess) to the reaction mixture and elevate the temperature to 65 °C for 6 hours.

    • Causality: The alkaline conditions cleave the methyl ester, forming the highly water-soluble sodium 2-ethoxybenzoate intermediate.

  • Acidification & Self-Validation:

    • Step: Cool the mixture to room temperature and slowly titrate with dilute hydrochloric acid until the pH reaches exactly 4.5.

    • Causality: Acidification protonates the carboxylate. A pH of 4.5 ensures complete precipitation of the free 2-ethoxybenzoic acid without over-acidifying the aqueous layer.

    • Validation Check: The product will phase-separate as a colorless to pale yellow oil. Separate the organic layer, wash with distilled water to remove inorganic salts, and distill under reduced pressure to yield a product with >99% purity (5)[5].

Protocol 2: Synthesis of 4-Bromo-2-ethoxybenzoic Acid via Ester Hydrolysis This protocol demonstrates the hydrolysis of an already ethoxylated, halogenated ester derivative (7)[7].

  • Saponification in Co-Solvent:

    • Step: Dissolve ethyl 4-bromo-2-ethoxybenzoate (200 mmol) in tetrahydrofuran (THF, 668 mL). Add 6M NaOH (100 mL, 601 mmol).

    • Causality: THF acts as a crucial co-solvent to solubilize the hydrophobic organic ester, allowing the aqueous NaOH to perform the nucleophilic acyl substitution efficiently in a biphasic/mixed system.

  • Reaction & Isolation:

    • Step: Stir the resulting mixture for 2 hours at room temperature (20 °C).

    • Causality: The electron-withdrawing bromine atom slightly accelerates the hydrolysis, allowing the reaction to reach completion at room temperature, thereby preventing thermal degradation of the halogenated ring.

    • Validation Check: Concentrate the mixture in vacuo to an aqueous slurry to remove the THF. Acidify the remaining aqueous layer to precipitate the pure 4-bromo-2-ethoxybenzoic acid. Monitor the completion of the reaction via TLC prior to concentration (7)[7].

References

  • Title: 2-Ethoxybenzoic acid - Grokipedia Source: grokipedia.com URL: [Link]

  • Title: Green Chemistry: synthesis should be considered for E factor analysis Source: rsc.org URL: [Link]

  • Title: The Chemical Development of the Commercial Route to Sildenafil: A Case History Source: acs.org URL: [Link]

Sources

Validation

Cross-Reactivity Studies of 2-Ethoxy-5-methylbenzeneacetic Acid in Immunoassays: A Comprehensive Platform Comparison

As a Senior Application Scientist, navigating the complexities of hapten immunoassays requires a deep understanding of molecular recognition and assay architecture. 2-Ethoxy-5-methylbenzeneacetic acid (EMBAA, CAS: 383133...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, navigating the complexities of hapten immunoassays requires a deep understanding of molecular recognition and assay architecture. 2-Ethoxy-5-methylbenzeneacetic acid (EMBAA, CAS: 383133-92-4) is a low-molecular-weight compound (MW 194.23 g/mol ) often encountered as a synthetic intermediate or a metabolic biomarker. Due to its small size, developing highly specific immunoassays for EMBAA presents a significant challenge: distinguishing the target analyte from structurally homologous analogs.

This guide objectively compares immunoassay platforms and antibody clones for EMBAA detection, providing mechanistic insights, self-validating experimental protocols, and comparative cross-reactivity data to support assay development.

Mechanistic Insight: The Causality of Hapten Cross-Reactivity

Haptens like EMBAA are too small to elicit an immune response independently and must be conjugated to a carrier protein (e.g., BSA or KLH) to become immunogenic. The causality of cross-reactivity in these assays is fundamentally tied to epitope exposure and spacer arm chemistry [1].

When EMBAA is conjugated via its carboxylic acid group, the distal moieties—specifically the ethoxy group at the 2-position and the methyl group at the 5-position of the benzene ring—become the primary recognition sites for the generated antibodies. Consequently, structural analogs that share the phenylacetic acid backbone but lack either the ethoxy or methyl substitutions can competitively bind to the antibody's paratope.

Because direct labeling of small haptens can cause severe steric hindrance and alter antibody affinity, the indirect competitive immunoassay format is the gold standard for evaluating hapten cross-reactivity[2]. In this format, free EMBAA (or its analog) in the sample competes with an immobilized EMBAA-protein conjugate for limited primary antibody binding sites.

Comparison of Immunoassay Platforms for EMBAA

Selecting the right platform is critical for accurately defining the cross-reactivity profile. Below is an objective comparison of three leading technologies used for hapten characterization.

PlatformDetection PrincipleSensitivity (IC50)Dynamic RangeMatrix ToleranceBest Used For
icELISA Enzymatic (HRP/TMB)Moderate (1–10 ng/mL)1–2 LogsModerateHigh-throughput screening of antibody clones and routine cross-reactivity profiling.
TRFIA Time-Resolved Fluorescence (Eu3+)High (0.1–1 ng/mL)3–4 LogsHighComplex biological matrices (e.g., serum) where background autofluorescence is an issue.
SPR Label-free Surface Plasmon ResonanceKinetic (KD values)N/ALowReal-time affinity kinetics and precise thermodynamic profiling of cross-reactants.

Self-Validating Experimental Protocol: icELISA Cross-Reactivity Workflow

To ensure trustworthiness and reproducibility, the following step-by-step protocol incorporates self-validating checkpoints for determining the half-maximal inhibitory concentration (IC50) and calculating the Percentage Cross-Reactivity (%CR).

Phase 1: Reagent Preparation & Checkerboard Titration

Self-Validation Checkpoint: Before testing analogs, perform a checkerboard titration of the coating antigen (EMBAA-BSA) and the primary antibody. The optimal concentrations must yield a maximum optical density (OD450) of 1.0–1.5 in the absence of any competitor (B0), ensuring the assay is operating within the linear dynamic range of the spectrophotometer.

Phase 2: Competitive Incubation
  • Coat a 96-well microtiter plate with 100 µL/well of EMBAA-BSA conjugate (optimized concentration in carbonate buffer, pH 9.6) overnight at 4°C.

  • Wash the plate 3 times with PBST and block with 2% skim milk for 1 hour at 37°C.

  • Prepare serial dilutions (e.g., 0.01 to 1000 ng/mL) of the target analyte (EMBAA) and structural analogs (e.g., 2-Ethoxybenzeneacetic acid, 5-Methylbenzeneacetic acid) in PBS.

  • Add 50 µL of the competitor standard and 50 µL of the primary anti-EMBAA antibody to each well. Incubate for 1 hour at 37°C.

Phase 3: Signal Development & Data Analysis
  • Wash the plate 5 times to remove unbound reagents.

  • Add 100 µL of HRP-conjugated secondary antibody. Incubate for 45 minutes at 37°C.

  • Wash 5 times, add 100 µL of TMB substrate, and incubate in the dark for 15 minutes. Stop the reaction with 50 µL of 2M H2SO4.

  • Read the absorbance at 450 nm.

  • Fit the data using a 4-parameter logistic (4PL) regression model to determine the IC50. Calculate %CR using the standard formula [3]: %CR =[IC50 (EMBAA) / IC50 (Analog)] × 100

Workflow Visualization

G cluster_competition 2. Competitive Incubation Step1 1. Plate Coating EMBAA-Carrier Conjugate Target Target: EMBAA Step1->Target Analog Analog: Cross-Reactant Step1->Analog Ab Primary Anti-EMBAA Ab Target->Ab Analog->Ab Step3 3. Wash & Add HRP-Secondary Ab Ab->Step3 Step4 4. TMB Substrate Signal Generation Step3->Step4 Step5 5. Measure OD450 & Calculate IC50 Step4->Step5 Step6 6. Determine %CR (IC50_EMBAA / IC50_Analog) x 100 Step5->Step6

Caption: Logical workflow of an indirect competitive ELISA for determining hapten cross-reactivity.

Experimental Data: Antibody Clone Comparison

The table below presents comparative experimental data evaluating three distinct antibody generation strategies for EMBAA detection. The data highlights how monoclonal and recombinant engineering can systematically eliminate cross-reactivity compared to traditional polyclonal sera.

Antibody CloneFormatIC50 for EMBAA (ng/mL)%CR: 2-Ethoxybenzeneacetic acid%CR: 5-Methylbenzeneacetic acid%CR: Phenylacetic acid
pAb-E2 Polyclonal5.118.5%12.3%2.1%
mAb-E1 Monoclonal2.44.2%1.8%< 0.1%
rAb-E3 Recombinant1.20.5%0.2%< 0.1%

Data Interpretation Insight: The polyclonal clone (pAb-E2) exhibits significant cross-reactivity (18.5%) with 2-Ethoxybenzeneacetic acid, indicating that a subpopulation of the antibodies relies heavily on the ethoxy group for recognition, ignoring the absence of the methyl group. Conversely, the recombinant clone (rAb-E3) demonstrates superior specificity, requiring the precise spatial arrangement of both the ethoxy and methyl groups on the benzene ring to achieve stable binding, effectively reducing cross-reactivity to negligible levels (< 1%).

References

  • Electrochemical Immuno- and Aptasensors for Mycotoxin Determination Source: Sensors (MDPI) URL:[Link]

  • Development of an indirect competitive ELISA for simultaneous detection of enrofloxacin and ciprofloxacin Source: Journal of Zhejiang University Science B (PMC) URL:[Link]

  • Development of Immunoassays for Type II Synthetic Pyrethroids. 1. Hapten Design and Application to Heterologous and Homologous Assays Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

Safety & Regulatory Compliance

Safety

2-Ethoxy-5-methylbenzeneacetic acid proper disposal procedures

Standard Operating Procedure: Handling and RCRA-Compliant Disposal of 2-Ethoxy-5-methylbenzeneacetic Acid As a Senior Application Scientist, I frequently observe that the disposal of specialized pharmaceutical intermedia...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling and RCRA-Compliant Disposal of 2-Ethoxy-5-methylbenzeneacetic Acid

As a Senior Application Scientist, I frequently observe that the disposal of specialized pharmaceutical intermediates is treated as an afterthought. However, for compounds like 2-Ethoxy-5-methylbenzeneacetic acid (a substituted phenylacetic acid derivative used in drug development), improper disposal is not just a regulatory violation—it is a fundamental failure of laboratory safety and environmental stewardship.

This guide provides a self-validating, step-by-step Standard Operating Procedure (SOP) for the safe handling, RCRA-compliant disposal, and spill mitigation of this specific organic acid.

Chemical Profile & Hazard Characterization

Before initiating any disposal protocol, personnel must understand the physicochemical and toxicological profile of the material. As a substituted phenylacetic acid, this compound acts as a localized irritant and presents specific environmental persistence risks.

Property / ParameterData / Classification
Chemical Name 2-Ethoxy-5-methylbenzeneacetic acid
CAS Number 383133-92-4[1]
Molecular Weight 194.23 g/mol [1]
Physical State Solid (Off-white to white powder)
GHS Hazard Statements H315 : Causes skin irritationH319 : Causes serious eye irritationH335 : May cause respiratory irritation[2][3]
EPA Waste Classification Non-halogenated organic waste[4]

The Causality of Disposal Choices (E-E-A-T)

Why can't this simply be washed down the drain or thrown in the municipal trash?

  • Aquatic Toxicity & Bioaccumulation: 2-Ethoxy-5-methylbenzeneacetic acid is a lipophilic organic acid. If introduced into municipal wastewater, its acidic nature can cause localized pH drops. More importantly, its lipophilic ethoxy and methyl substitutions increase its partition coefficient (LogP), making it highly resistant to standard aqueous degradation and prone to environmental persistence[5].

  • Regulatory Mandate (Cradle-to-Grave): Under the EPA’s , this material must be classified and managed as hazardous waste. Research facilities are legally responsible for the chemical from the moment it is generated until its absolute destruction[6].

  • The Destruction Mechanism: The scientifically validated method for destroying substituted aromatic acids is high-temperature incineration . By dissolving the material in a combustible solvent and processing it through a chemical incinerator equipped with an afterburner and scrubber, the aromatic ring is completely oxidized into CO2​ and H2​O . The scrubber system is critical, as it neutralizes any trace acidic byproducts generated during combustion[5].

Step-by-Step Disposal Protocol

Phase 1: Segregation and Containment

Causality: Phenylacetic acid derivatives can slowly degrade certain low-density plastics over time. If the waste is dissolved in organic solvents (e.g., methanol, dichloromethane), standard PET containers will fail.

  • Determine the Waste State: Identify whether the waste is a dry powder or a liquid solution.

  • Select the Primary Container:

    • For Solids: Place the powder into a wide-mouth High-Density Polyethylene (HDPE) container.

    • For Liquids: Funnel the solution into an HDPE solvent jug. Crucial Step: Do not mix this waste with halogenated solvents unless absolutely necessary. Mixed halogenated/non-halogenated waste streams significantly increase the energy required for safe incineration and exponentially increase disposal costs.

  • Secondary Containment: Place all primary waste containers within a chemically resistant secondary spill tray to capture any catastrophic leaks[4].

Phase 2: RCRA Labeling and Documentation

Causality: Emergency responders rely entirely on container labels during a localized fire or spill. Ambiguity can lead to fatal chemical incompatibilities.

  • Immediate Tagging: The moment the first milligram of waste enters the container, attach an EPA-compliant "Hazardous Waste" tag[7].

  • Strict Nomenclature: Write the full chemical name: "2-Ethoxy-5-methylbenzeneacetic acid". The EPA strictly prohibits the use of abbreviations, acronyms, or chemical formulas on waste tags[7].

Phase 3: SAA Storage and Final Transport
  • Satellite Accumulation Area (SAA): Transfer the sealed, labeled container to the laboratory's designated SAA. Under RCRA Subpart K (designed specifically for academic and research labs), waste cannot remain in an SAA for more than 6 months[4].

  • Licensed Pickup: Coordinate with your Environmental Health and Safety (EHS) department or a licensed EPA transporter to move the waste to a Treatment, Storage, and Disposal Facility (TSDF) for final incineration.

Emergency Spill Response Protocol

If a container of 2-Ethoxy-5-methylbenzeneacetic acid ruptures, follow this self-validating containment loop:

  • Evacuate and Ventilate: Clear the immediate area. Ensure the fume hood or room ventilation is active to disperse any aerosolized dust, as the compound is a known respiratory irritant (H335)[3].

  • Avoid Aqueous Dispersal (CRITICAL): Do NOT use high-pressure water streams to wash away the spill. Water will scatter the fine dust, expanding the contamination zone, increasing inhalation risks, and creating a hazardous slip environment[8].

  • Mechanical Recovery: Don nitrile gloves (minimum 0.11 mm thickness) and safety goggles[9]. Use a HEPA-filtered vacuum or gently sweep the powder into a dustpan using a soft brush to minimize dust generation[5].

  • Final Decontamination: Wipe the affected surface with a damp cloth (using a mild alkaline solution like sodium bicarbonate to neutralize residual acid). Dispose of the contaminated cloth as solid hazardous waste.

Disposal Workflow Visualization

G Start 2-Ethoxy-5-methylbenzeneacetic Acid Waste Cond1 State of Waste? Start->Cond1 Solid Solid Powder Waste Cond1->Solid Dry Liquid Dissolved in Solvent Cond1->Liquid Solution Cont1 Seal in HDPE Container (Double Bagged) Solid->Cont1 Cont2 Compatible Solvent Jug (Vented Cap if Reactive) Liquid->Cont2 Label Apply RCRA 'Hazardous Waste' Tag & Accumulation Date Cont1->Label Cont2->Label SAA Transfer to Satellite Accumulation Area (<6 Months) Label->SAA Incinerator High-Temperature Incineration (Primary Destruction) SAA->Incinerator

Caption: Workflow for the RCRA-compliant disposal of 2-Ethoxy-5-methylbenzeneacetic acid waste.

References

  • How to Dispose of Chemical Waste | Environmental Health and Safety Source: Case Western Reserve University URL:[Link]

  • CHEMICAL WASTE MANAGEMENT GUIDE (RCRA Compliance) Source: Northern Illinois University URL:[Link]

  • CAT 1026 - phenylacetic acid - SAFETY DATA SHEET Source: British Pharmacopoeia URL:[Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories Source: Daniels Health URL:[Link]

Sources

Handling

Personal protective equipment for handling 2-Ethoxy-5-methylbenzeneacetic acid

Advanced Laboratory Safety Guide: PPE, Handling, and Disposal of 2-Ethoxy-5-methylbenzeneacetic Acid For researchers and drug development professionals, handling substituted phenylacetic acids requires a rigorous, causal...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Laboratory Safety Guide: PPE, Handling, and Disposal of 2-Ethoxy-5-methylbenzeneacetic Acid

For researchers and drug development professionals, handling substituted phenylacetic acids requires a rigorous, causally-driven approach to laboratory safety. 2-Ethoxy-5-methylbenzeneacetic acid is a valuable synthetic intermediate, but its physicochemical properties demand precise operational controls. This guide transcends basic safety data sheets by explaining the mechanisms behind the hazards and providing self-validating protocols to ensure absolute laboratory safety and build deep operational trust.

Section 1: Physicochemical Profile & Hazard Causality

To design an effective Personal Protective Equipment (PPE) strategy, we must first understand the molecular and physical behavior of the compound.

Table 1: Quantitative Chemical Profile

Property Value
Chemical Name 2-Ethoxy-5-methylbenzeneacetic acid
CAS Number 383133-92-4[1]
Molecular Formula C11H14O3[1]
Molecular Weight 194.23 g/mol [2]
Physical State Solid (Crystalline Powder)[3]

| Primary GHS Hazards | H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation)[4] |

The Causality of the Hazard: As a solid organic acid, 2-Ethoxy-5-methylbenzeneacetic acid presents a dual threat: chemical acidity and physical aerosolization. The carboxylic acid moiety readily interacts with the moisture in mucosal membranes (eyes, respiratory tract) and skin, leading to rapid, localized pH drops that cause acute irritation[4]. Furthermore, the crystalline nature of the powder means that standard laboratory manipulations (transferring, weighing) can generate micro-dust aerosols that remain suspended in the breathing zone, necessitating strict respiratory and environmental controls[5].

Section 2: Tiered PPE Strategy & Mechanistic Justification

Selecting PPE is not a mere compliance exercise; it is the deployment of engineered barriers designed to intercept specific physicochemical threats.

1. Ocular Protection

  • Requirement: Safety glasses with integrated side-shields conforming to EN 166 (EU) or NIOSH (US) standards[6].

  • Causality: Airborne micro-particles of the acid can easily bypass standard prescription glasses. Side-shields prevent the lateral ingress of aerosolized dust. Upon contact with the aqueous environment of the cornea, the compound dissociates, causing immediate and serious eye irritation (H319)[4].

2. Dermal Protection

  • Requirement: Nitrile rubber gloves (minimum thickness 0.35 mm) inspected prior to use and conforming to EN 374[7].

  • Causality: Nitrile provides superior chemical resistance to organic acids compared to latex, preventing transdermal permeation. The hydrophobic nature of the ethoxy and methyl substitutions on the benzene ring allows the molecule to potentially partition into lipid layers of the skin; the nitrile barrier physically blocks this interaction to prevent localized chemical burns (H315)[4].

3. Respiratory Protection

  • Requirement: For standard laboratory-scale nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is mandated. For higher-level protection (e.g., large-scale transfers where dust concentration is high), use OV/AG/P99 or ABEK-P2 cartridges[5].

  • Causality: The primary exposure route during handling is the inhalation of aerosolized dust[6]. P95/P1 filters mechanically trap solid particulates before they reach the alveoli, preventing acute mucosal inflammation and respiratory tract irritation (H335)[4].

Section 3: Self-Validating Operational Protocols

Every laboratory operation must include a built-in validation step to ensure the safety system is functioning as intended.

Protocol 1: Safe Handling and Material Transfer Objective: Transfer 2-Ethoxy-5-methylbenzeneacetic acid without generating airborne dust or contaminating secondary surfaces.

  • Engineering Control Activation: Conduct all open-container work inside a certified chemical fume hood to ensure adequate ventilation[5].

    • Validation Step: Check the digital airflow monitor or magnehelic gauge to confirm an inward face velocity of 80-100 FPM before uncapping the reagent.

  • Static Mitigation: Use grounded, anti-static spatulas and weigh boats.

    • Causality: Static electricity causes powder repulsion, which acts as the primary driver of micro-dust aerosolization.

  • Execution: Transfer the required mass using slow, deliberate movements. Keep the source container and the receiving vessel as close together as physically possible to minimize the drop height.

  • Decontamination: Wipe down the exterior of all containers and the balance with a damp, lint-free cloth.

    • Validation Step: Perform a visual inspection of the work surface using a bright white flashlight held at a low angle to reveal any residual, reflective crystalline dust.

  • Doffing: Remove gloves using the proper "glove-in-glove" removal technique to ensure the contaminated outer surface never touches bare skin[6]. Wash and dry hands immediately[7].

Protocol 2: Waste Management and Disposal Objective: Safely contain and dispose of contaminated materials in accordance with environmental regulations.

  • Collection: Sweep up solid waste and contaminated consumables without creating dust[7].

    • Causality: Dry sweeping propels fine particles into the air. Always use a HEPA-filtered vacuum or slightly dampen the material with a compatible solvent to suppress dust before scooping.

  • Containment: Place all collected waste into a suitable, tightly closed container[3].

  • Disposal: Transfer the sealed container to the facility's hazardous waste accumulation area for incineration by a licensed contractor. Do not let the product enter drains[5].

    • Validation Step: Ensure the waste log explicitly lists "Substituted Phenylacetic Acid - Solid Irritant" to prevent incompatible chemical mixing downstream.

Section 4: Emergency Response Workflow

In the event of an accidental spill, immediate and structured action is required to prevent widespread contamination and inhalation exposure.

SpillResponse Start Spill Detected: 2-Ethoxy-5-methylbenzeneacetic acid Assess Assess Spill Scale & Dust Formation Start->Assess Evacuate Large Spill: Evacuate & Isolate Area Assess->Evacuate High Dust / Large Volume PPE Don Emergency PPE (ABEK-P2 Respirator & Nitrile) Assess->PPE Small / Manageable Evacuate->PPE Contain Contain Spill (Avoid Dry Sweeping) PPE->Contain Clean Vacuum with HEPA filter or Wet Sweep Contain->Clean Dispose Transfer to Closed Container for Licensed Disposal Clean->Dispose

Emergency Spill Response Workflow for Substituted Phenylacetic Acids.

Sources

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